(R)-Morinidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Morinidazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is the chirally pure R-enantiomer of morinidazole, a third-generation 5-nitroimidazole antimicrobial agent. Like other compounds in its class, it is effective against anaerobic bacteria and certain protozoa. The mechanism of action for nitroimidazoles involves the reduction of the nitro group within anaerobic microorganisms, leading to the formation of reactive cytotoxic intermediates that induce damage to microbial DNA and other macromolecules, ultimately resulting in cell death[1]. This targeted activation within anaerobic environments contributes to its selective toxicity. This guide provides an in-depth overview of the synthesis and chemical properties of this compound, offering valuable information for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be approached through two main strategies: the resolution of racemic morinidazole or an enantioselective synthesis starting from a chiral precursor.
Racemic Synthesis of Morinidazole
The foundational synthesis of morinidazole is a racemic process starting from 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole. This synthesis involves a four-step process: ring-opening, salt formation, dissociation (free-basing), and recrystallization[2].
Experimental Protocol: Racemic Morinidazole Synthesis [2]
-
Ring Opening:
-
Dissolve 185g (1 mol) of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole in 1400 mL of acetone.
-
Add 0.75g (0.005 mol) of sodium iodide and 105g (1.2 mol) of morpholine.
-
Heat the mixture to 55°C and maintain for 6 hours.
-
Cool the reaction mixture to 5°C and stir for 3 hours to induce crystallization.
-
Filter the mixture to obtain the crude morinidazole product.
-
-
Salt Formation:
-
Dissolve the crude product in 200 mL of 6 M nitric acid.
-
Stir the solution for 2 hours to facilitate salt formation.
-
Add 10g of activated carbon and stir for 30 minutes for decolorization.
-
Filter the solution to remove the activated carbon.
-
-
Dissociation (Free-Basing):
-
Adjust the pH of the filtrate to 7.6 with potassium hydroxide to precipitate the free base.
-
Filter the solution to isolate the morinidazole.
-
-
Recrystallization:
-
Dissolve the filtered solid in 1500 mL of water by heating.
-
Cool the solution to 15°C and stir for 1.5 hours to recrystallize the final product.
-
Filter and dry the crystals to yield pure morinidazole.
-
Enantioselective Synthesis of this compound
An enantioselective route to this compound can be achieved by utilizing a chiral starting material, such as (R)-epichlorohydrin. This approach introduces the desired stereochemistry at the beginning of the synthesis.
Conceptual Enantioselective Synthesis Workflow
Figure 1. Conceptual workflow for the enantioselective synthesis of this compound.
Chiral Resolution of Racemic Morinidazole
Alternatively, this compound can be obtained by resolving the racemic mixture. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: HPLC Method for Enantiomeric Separation
A common technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). For imidazole derivatives, polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are often effective[1].
-
Column: Chiralcel OD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio such as 90:10 (v/v)[1]. For basic compounds like morinidazole, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at an appropriate wavelength (e.g., 270-320 nm).
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its development as a pharmaceutical agent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₄O₄ | |
| Molecular Weight | 270.29 g/mol | |
| Appearance | Solid | |
| pKa | 2.5 (for the imidazole ring, based on metronidazole) | [3] |
| Solubility | ||
| Water | 7.28 mg/mL (for metronidazole) | [4] |
| Methanol | TBD | |
| Ethanol | TBD | |
| Acetone | TBD | |
| Acetonitrile | TBD |
TBD: To be determined. Data for morinidazole is limited; values for the related compound metronidazole are provided for reference.
Experimental Protocol: pKa Determination by Potentiometric Titration [5][6][7]
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of this compound.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration.
-
Use a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Titration:
-
Acidify 20 mL of the 1 mM sample solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding it in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.
-
-
Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. For more precise determination, the inflection point can be identified from the second derivative of the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
Stability
The stability of a drug substance is a critical factor in its formulation and storage. Forced degradation studies are used to identify potential degradation products and pathways.
Forced Degradation Conditions [8][9]
-
Acidic Hydrolysis: Treat the drug substance with 0.1 N HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treat the drug substance with 0.01 N NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photodegradation: Expose the drug substance in solution to UV light (e.g., 254 nm) and visible light.
The degradation of nitroimidazoles is influenced by pH, with maximum stability generally observed in the slightly acidic to neutral pH range[3][10]. Photodegradation can also occur, leading to the formation of various byproducts[10][11].
Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target anaerobic cell. This process generates highly reactive nitroso free radicals and other cytotoxic intermediates that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.
Figure 2. Mechanism of action of Morinidazole.
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The synthesis can be achieved through either chiral resolution of the racemate or, more efficiently, through an enantioselective pathway utilizing a chiral starting material. Key chemical properties, such as pKa and stability under various conditions, are crucial for its formulation and development. The well-understood mechanism of action, typical of 5-nitroimidazoles, provides a solid foundation for its application as an antimicrobial agent. Further research to fully characterize the quantitative solubility in various organic solvents and to optimize the enantioselective synthesis will be beneficial for the continued development of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. CN104829541A - High selectivity and high purity method for preparing morinidazole - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV/TiO<sub>2</sub> photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 11. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Morinidazole: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent, demonstrating potent activity against a wide spectrum of anaerobic bacteria and certain protozoa. As a single enantiomer of morinidazole, it has been developed to optimize the pharmacokinetic and pharmacodynamic profile, potentially offering advantages in terms of efficacy and safety over its racemic parent compound and other drugs in its class. This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental methodologies, and visual representations of its metabolic and mechanistic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Following administration, it is extensively metabolized, with both the parent drug and its metabolites subject to renal clearance.
Absorption and Distribution
While specific data for the oral absorption of the (R)-enantiomer is not extensively available in the public domain, intravenous administration of racemic morinidazole results in rapid achievement of peak plasma concentrations[1][2]. Like other nitroimidazoles, morinidazole exhibits good tissue penetration, which is crucial for treating deep-seated anaerobic infections[].
Metabolism
This compound undergoes significant metabolism in humans, primarily through N+-glucuronidation and sulfation[4][5][6]. The major metabolic pathways lead to the formation of three primary metabolites:
-
M7: A sulfate conjugate of morinidazole.
-
M8-1: The N+-glucuronide of (S)-morinidazole.
-
M8-2: The N+-glucuronide of this compound.
The formation of the diastereoisomeric N+-glucuronides (M8-1 and M8-2) is a key metabolic step, catalyzed predominantly by the enzyme UDP glucuronosyltransferase 1A9 (UGT1A9)[1]. Studies on racemic morinidazole have shown that the plasma exposure to M8-2 (the (R)-enantiomer glucuronide) is substantially higher than that of M8-1[1].
Excretion
The primary route of elimination for this compound and its metabolites is renal excretion[1]. The metabolites M7, M8-1, and M8-2 are substrates for renal uptake transporters, specifically organic anion transporters OAT1 and OAT3[7][8]. M7 is a substrate for both OAT1 and OAT3, while M8-1 and M8-2 are transported only by OAT3[7][8]. This transporter-mediated renal clearance is a critical determinant of the plasma concentrations of these metabolites. In patients with severe renal impairment, the plasma exposure to these metabolites is dramatically increased due to reduced renal clearance[7][8].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of morinidazole and its major metabolites in healthy subjects and individuals with severe renal impairment following a single 500 mg intravenous infusion of racemic morinidazole.
Table 1: Pharmacokinetic Parameters of Morinidazole and its Metabolites in Healthy Subjects
| Parameter | Morinidazole | M7 | M8-1 | M8-2 |
| Cmax (μg/mL) | ~11 | - | - | - |
| Tmax (h) | ~0.9 | - | - | - |
| AUC₀₋t (μg·h/mL) | - | - | - | - |
| AUC₀₋∞ (μg·h/mL) | - | - | - | - |
| t½ (h) | - | - | - | - |
| CL (L/h) | 8.51 | - | - | - |
| CLr (L/h) | 1.28 | 40.1 | 17.0 | 10.6 |
| Vss (L) | - | - | - | - |
Data derived from studies on racemic morinidazole.[7]
Table 2: Fold-Increase in AUC of Morinidazole and its Metabolites in Patients with Severe Renal Impairment Compared to Healthy Subjects
| Compound | Fold-Increase in AUC |
| Morinidazole | 1.5 |
| M7 | 15.1 |
| M8-1 | 20.4 |
| M8-2 | 17.4 |
Data derived from studies on racemic morinidazole.[7][8]
Experimental Protocols
Quantification of Morinidazole and its Metabolites in Plasma and Urine
Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of morinidazole and its metabolites in biological matrices.
Methodology:
-
Sample Preparation: Plasma or urine samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the analytes.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for morinidazole and its metabolites.
-
-
Quantification: A standard curve is generated using known concentrations of the analytes in the same biological matrix to quantify the concentrations in the unknown samples. An internal standard is used to correct for variations in sample processing and instrument response.
In Vitro Transporter Uptake Assay
Principle: To determine if the metabolites of this compound are substrates of renal transporters like OAT1 and OAT3, in vitro uptake assays are performed using human embryonic kidney (HEK293) cells stably transfected to overexpress these transporters.
Methodology:
-
Cell Culture: HEK293 cells stably expressing OAT1 or OAT3, along with mock-transfected control cells, are cultured to confluence in appropriate media.
-
Uptake Experiment:
-
Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (e.g., M7, M8-1, or M8-2) is added to the cells at a specific concentration and incubated for a defined period (e.g., 5-10 minutes) at 37°C.
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
The cells are lysed, and the intracellular concentration of the test compound is determined using HPLC-MS/MS.
-
The uptake in the transporter-expressing cells is compared to the uptake in the mock-transfected cells to determine the net transporter-mediated uptake.
-
-
Kinetic Analysis: To determine the Michaelis-Menten constant (Km), the uptake is measured at various substrate concentrations.
Pharmacodynamics
Mechanism of Action
As a nitroimidazole antimicrobial, the mechanism of action of this compound involves a multi-step process that is selective for anaerobic microorganisms[].
-
Entry into the Cell: this compound, a small and lipophilic molecule, passively diffuses into the microbial cell[].
-
Reductive Activation: Inside the anaerobic environment of the microorganism, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), is crucial as it converts the prodrug into its active, cytotoxic form[].
-
Generation of Reactive Intermediates: The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals[].
-
DNA Damage: These reactive intermediates interact with and damage microbial DNA, causing strand breaks and destabilization of the helical structure. This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately leads to bacterial cell death[].
The selective toxicity of this compound towards anaerobes is due to the fact that the reductive activation occurs efficiently only in the low-redox-potential environment characteristic of these organisms. In aerobic cells, the nitro group is not readily reduced, and any formed radicals are quickly re-oxidized by oxygen in a "futile cycle," preventing the accumulation of toxic intermediates[9].
Antimicrobial Spectrum and Potency
This compound exhibits potent activity against a broad range of clinically important anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for morinidazole against various anaerobic pathogens.
Table 3: In Vitro Activity of Morinidazole Against Anaerobic Bacteria
| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bacteroides fragilis group | - | - | - |
| Prevotella spp. | - | - | - |
| Fusobacterium spp. | - | - | - |
| Peptostreptococcus spp. | - | - | - |
| Clostridium spp. | - | - | - |
Specific MIC data for this compound against a comprehensive panel of anaerobes is limited in publicly available literature. The table is presented as a template for such data.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its major metabolites.
Experimental Workflow for In Vitro Transporter Assay
Caption: Workflow for determining transporter-mediated uptake.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound in anaerobic bacteria.
Conclusion
This compound is a promising antimicrobial agent with a well-characterized pharmacokinetic profile dominated by metabolism to glucuronide and sulfate conjugates, which are subsequently cleared by the kidneys via specific organic anion transporters. Its pharmacodynamic activity is consistent with the nitroimidazole class, involving reductive activation within anaerobic bacteria to generate DNA-damaging reactive intermediates. The data presented in this technical guide underscore the importance of understanding the interplay between metabolism, renal transport, and antimicrobial activity for the optimal clinical development and use of this compound. Further studies focusing specifically on the enantioselective pharmacokinetics and a broader range of anaerobic pathogens will continue to refine our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. Effects of renal impairment on the pharmacokinetics of morinidazole: uptake transporter-mediated renal clearance of the conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lecturio.com [lecturio.com]
- 9. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Morinidazole: An In-depth Technical Guide on its Spectrum of Activity Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is the active enantiomer of morinidazole, a third-generation 5-nitroimidazole antimicrobial agent. Like other compounds in its class, this compound exhibits potent activity primarily against anaerobic bacteria, which are implicated in a variety of serious infections. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its activity against a range of clinically significant bacterial strains. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of infectious diseases.
Morinidazole is designed to be effective against a spectrum of microorganisms and has shown utility in treating conditions such as appendicitis and pelvic inflammatory disease (PID), where anaerobic bacteria are often the primary pathogens.[1] The mechanism of action for nitroimidazoles involves the reduction of their nitro group within the anaerobic bacterial cell. This process, facilitated by the low redox potential of anaerobes, results in the formation of short-lived, highly reactive intermediates that induce damage to bacterial DNA and other macromolecules, ultimately leading to cell death.
Spectrum of Antibacterial Activity
The in vitro activity of this compound has been evaluated against a variety of anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of the agent's potency. MIC values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.
Gram-Negative Anaerobic Bacilli
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Bacteroides fragilis | 19 | 1 - 8 | - | - | [2] |
| Bacteroides thetaiotaomicron | 6 | 1 - 8 | - | - | [2] |
| Prevotella bivia | 12 | 1 - 8 | - | - | [2] |
MIC₅₀ and MIC₉₀ values were not provided in the cited study.
Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Finegoldia magna | 5 | 1 - 8 | - | - | [2] |
MIC₅₀ and MIC₉₀ values were not provided in the cited study.
Studies have indicated that the antibacterial activity of morinidazole is comparable to or slightly better than that of metronidazole and ornidazole.[2] A clinical study on pelvic inflammatory disease demonstrated that morinidazole has a similar antibacterial spectrum to ornidazole and metronidazole against the tested anaerobic bacterial strains.[2]
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to this compound is performed using standardized methods, primarily the agar dilution and broth microdilution techniques, as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M11.[3][4][5][6][7]
Agar Dilution Method
The agar dilution method is the reference method for susceptibility testing of anaerobic bacteria.[3][5][6]
1. Media Preparation:
-
Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) is commonly used.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten agar to achieve the desired final concentrations.
-
Plate Pouring: The agar containing the antimicrobial agent is poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
Colonies from a 24- to 48-hour pure culture are suspended in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot.
3. Inoculation:
-
The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.
4. Incubation:
-
The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours. The atmosphere should consist of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
6. Quality Control:
-
Reference strains with known MIC values are included in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[8]
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing the susceptibility of certain anaerobic bacteria, particularly for the Bacteroides fragilis group.[3][5]
1. Media and Reagent Preparation:
-
Medium: Supplemented Brucella broth or other suitable anaerobic broth is used.
-
Antimicrobial Agent Preparation: this compound is serially diluted in the broth within the wells of a microtiter plate to achieve a range of concentrations.
2. Inoculum Preparation:
-
A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation:
-
The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then sealed and incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity.
5. Quality Control:
-
Appropriate quality control strains are included with each batch of tests.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action Signaling Pathway
Caption: Proposed mechanism of action for this compound in anaerobic bacteria.
References
- 1. nbinno.com [nbinno.com]
- 2. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. fullstandards.com [fullstandards.com]
- 7. intertekinform.com [intertekinform.com]
- 8. Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Single Enantiomer: A Technical Guide to the Discovery and Development of (R)-Morinidazole as a Potent Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and antimicrobial properties of (R)-Morinidazole, a third-generation 5-nitroimidazole antibiotic. As the single R-enantiomer of morinidazole, this compound has demonstrated significant promise in the treatment of anaerobic bacterial infections, offering potential advantages over its racemic predecessor and other drugs in its class. This document details the mechanism of action, stereoselective synthesis, in vitro antimicrobial activity, pharmacokinetic profile, and clinical evaluation of this compound, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.
Introduction: The Rationale for Chirality in Nitroimidazole Antibiotics
The development of new antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The 5-nitroimidazole class of antibiotics, which includes metronidazole and ornidazole, has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action involves the reductive activation of the nitro group within anaerobic microorganisms, leading to the formation of cytotoxic radical species that induce DNA damage and cell death.[1][2]
Morinidazole emerged as a new-generation nitroimidazole with an improved pharmacokinetic profile and reduced toxicity compared to earlier derivatives.[3] The presence of a chiral center in the morinidazole molecule prompted investigations into the differential pharmacological and toxicological properties of its individual enantiomers. In drug development, it is well-established that single enantiomers of chiral drugs can exhibit significantly different pharmacodynamic and pharmacokinetic behaviors. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[4][5] The development of this compound is rooted in this principle, aiming to optimize the therapeutic index by isolating the more favorable enantiomer.
Mechanism of Action
The antimicrobial activity of this compound, consistent with other 5-nitroimidazoles, is initiated by its entry into the anaerobic bacterial cell. Inside the low-redox-potential environment of these microorganisms, the nitro group of this compound is reduced by nitroreductases, such as pyruvate-ferredoxin oxidoreductase.[2][3] This reduction process generates highly reactive nitroso free radicals. These radical species are the primary cytotoxic agents, interacting with microbial DNA to cause strand breakage and helical structure destabilization.[1][2] The resulting DNA damage inhibits essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.[6] The selective activation of the drug in anaerobic cells accounts for its targeted activity and minimizes damage to aerobic host cells.[1]
Stereoselective Synthesis of this compound
The synthesis of the single (R)-enantiomer of morinidazole requires a stereoselective approach to establish the chiral center at the 2-hydroxy position of the propyl side chain. While specific proprietary details of the industrial synthesis are not fully public, a plausible and commonly employed strategy for the synthesis of chiral 1,2-amino alcohols involves the use of a chiral starting material or a chiral catalyst. One potential synthetic route starts with a chiral epoxide, (R)-glycidyl tosylate or a similar activated epoxide, which can be prepared from commercially available chiral precursors.
The general synthetic scheme involves the nucleophilic attack of 2-methyl-5-nitroimidazole on the chiral epoxide to form a chiral intermediate. This is followed by the ring-opening of the epoxide by morpholine to yield this compound.
General Experimental Protocol for Racemic Morinidazole Synthesis
While a detailed protocol for the stereoselective synthesis of this compound is not publicly available, a method for the preparation of racemic morinidazole is described in the patent literature. This can be adapted for educational and research purposes to understand the fundamental reaction steps.
Step 1: Ring Opening of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole with Morpholine [7]
-
Reaction: 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole is dissolved in an organic solvent such as acetonitrile.
-
Reagents: Morpholine is added to the solution, and a halide salt is used as a catalyst.
-
Conditions: The reaction mixture is heated to a temperature between 50-95°C.
-
Work-up: After the reaction is complete, the mixture is cooled to induce crystallization. The crude product is collected by filtration.
Step 2: Salt Formation and Purification [7]
-
Reaction: The crude product from Step 1 is dissolved in an aqueous inorganic acid solution (e.g., hydrochloric acid).
-
Purification: Activated carbon is added to decolorize the solution, followed by filtration.
Step 3: Free Base Liberation [7]
-
Reaction: The pH of the filtrate from Step 2 is adjusted to weakly alkaline using a mineral alkali (e.g., sodium hydroxide) to precipitate the free base of morinidazole.
-
Isolation: The solid is collected by filtration.
Step 4: Recrystallization [7]
-
Purification: The solid from Step 3 is recrystallized from a suitable solvent (e.g., water or an alcohol/water mixture) to yield highly pure morinidazole.
In Vitro Antimicrobial Activity
This compound exhibits potent activity against a wide range of anaerobic bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Experimental Protocol for MIC Determination (Broth Microdilution)
The following is a generalized protocol for determining the MIC of this compound against anaerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]
1. Preparation of Inoculum:
-
Anaerobic bacteria are grown on an appropriate solid medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) in an anaerobic environment.
-
Colonies are suspended in a suitable broth (e.g., supplemented Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium for anaerobic bacteria.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
4. Determination of MIC:
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Activity Data
The following table summarizes the in vitro activity of morinidazole against various anaerobic bacteria. It is important to note that much of the publicly available data does not differentiate between the racemate and the (R)-enantiomer. However, studies have shown that the antimicrobial activity of morinidazole is comparable or superior to that of metronidazole and ornidazole.[11][12]
Table 1: In Vitro Antimicrobial Activity of Morinidazole (MICs in μg/mL) [12]
| Bacterial Species | MIC50 | MIC90 | MIC Range |
| Bacteroides fragilis | 2 | 4 | 1-8 |
| Bacteroides thetaiotaomicron | 2 | 4 | 1-4 |
| Prevotella bivia | 1 | 2 | 1-4 |
| Finegoldia magna | 2 | 4 | 1-4 |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and safety. Studies on morinidazole have revealed key aspects of its absorption, distribution, metabolism, and excretion.
Bioanalytical Method for Quantification in Plasma
A robust and sensitive bioanalytical method is essential for accurately determining the concentration of this compound in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for this purpose.
Experimental Protocol: LC-MS/MS Quantification of Morinidazole in Human Plasma (General Steps) [13][14]
1. Sample Preparation:
-
To a plasma sample, an internal standard (e.g., a deuterated analog of morinidazole) is added.
-
The drug and internal standard are extracted from the plasma using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge.
-
The organic layer is evaporated, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate suitable for the column dimensions is employed.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both morinidazole and the internal standard, ensuring high selectivity and sensitivity.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted to characterize the behavior of morinidazole in the human body. While specific data for the isolated (R)-enantiomer is limited in publicly available literature, studies on the racemate provide valuable insights.
Table 2: Pharmacokinetic Parameters of Morinidazole in Healthy Volunteers (Single Intravenous Dose)
| Parameter | Value |
| Cmax (μg/mL) | ~15-20 |
| Tmax (hr) | ~1 |
| AUC (μg·h/mL) | ~75-100 |
| t1/2 (hr) | ~6-8 |
| CL (L/h) | ~5-7 |
(Note: These are approximate values derived from available literature on racemic morinidazole and may vary between studies.)
Metabolism
Morinidazole undergoes extensive metabolism in humans. The primary metabolic pathways include N+-glucuronidation and sulfation. The glucuronidation process is stereoselective, with the R-enantiomer's glucuronide metabolite (M8-2) showing significantly higher plasma exposure than the S-enantiomer's glucuronide (M8-1). This suggests a potential difference in the metabolism and/or clearance of the two enantiomers.
Clinical Efficacy and Safety
Clinical trials have been conducted to evaluate the efficacy and safety of morinidazole in the treatment of various anaerobic infections, including pelvic inflammatory disease (PID).
Clinical Trial in Pelvic Inflammatory Disease
A multicenter, prospective, open-label phase IV trial evaluated the effectiveness and safety of morinidazole in combination with levofloxacin for the treatment of PID.[12]
Table 3: Efficacy of Morinidazole in the Treatment of Pelvic Inflammatory Disease [12]
| Efficacy Endpoint | Population | Result |
| Clinical Resolution Rate (at Test of Cure) | Per Protocol Set (PPS) | 82.49% (311/377) |
| Clinical Resolution Rate (at Test of Cure) | Full Analysis Set (FAS) | 81.91% |
| Bacteriological Success Rate (at Test of Cure) | Microbiologically Valid (MBV) | 87.5% |
Safety and Tolerability
Morinidazole has been generally well-tolerated in clinical trials. The most common drug-related adverse events are typically mild to moderate and include gastrointestinal and nervous system effects.
Table 4: Common Drug-Related Adverse Events of Morinidazole [12]
| Adverse Event | Incidence (%) |
| Nausea | 5.91 |
| Dizziness | 3.80 |
| Abdominal Discomfort | 2.32 |
| Vomiting | 2.11 |
| Pruritus | 1.90 |
Conclusion
This compound represents a significant advancement in the field of nitroimidazole antibiotics. Its development as a single enantiomer underscores the growing importance of chirality in optimizing drug therapy. With its potent in vitro activity against a broad spectrum of anaerobic bacteria, a favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety, this compound is a valuable therapeutic option for the treatment of anaerobic infections. Further research focusing on direct comparisons of the enantiomers and elucidation of the complete stereoselective synthetic pathway will provide a more comprehensive understanding of this promising antimicrobial agent. This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to combat infectious diseases.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 13. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(R)-Morinidazole for the Treatment of Pelvic Inflammatory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelvic Inflammatory Disease (PID) presents a significant clinical challenge, often leading to severe long-term complications, including infertility and chronic pelvic pain. The polymicrobial nature of PID, with a substantial involvement of anaerobic bacteria, necessitates effective anti-anaerobic therapeutic agents. (R)-Morinidazole, a third-generation 5-nitroimidazole antimicrobial, has emerged as a promising treatment option. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound for the treatment of PID, focusing on its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of infectious diseases and women's health.
Introduction
Pelvic Inflammatory Disease is an infection of the upper female genital tract, including the uterus, fallopian tubes, and ovaries.[1] While often initiated by sexually transmitted pathogens like Neisseria gonorrhoeae and Chlamydia trachomatis, a significant number of cases involve a polymicrobial flora, with anaerobic bacteria playing a crucial role.[2] The emergence of antimicrobial resistance to older nitroimidazoles like metronidazole has driven the development of new agents with improved efficacy and safety profiles.[3]
This compound is the R-isomer of morinidazole and exhibits potent activity against a broad spectrum of anaerobic bacteria.[4] Its development was aimed at providing a more effective and better-tolerated alternative to existing treatments for anaerobic infections.
Mechanism of Action
Like other 5-nitroimidazole compounds, this compound's antimicrobial activity is dependent on its selective uptake and reduction by anaerobic organisms.[5]
-
Activation in Anaerobic Environments: The low redox potential within anaerobic bacteria facilitates the reduction of the nitro group of this compound by bacterial nitroreductases.[5]
-
Generation of Reactive Intermediates: This reduction process generates cytotoxic reactive nitroso radicals.[5]
-
DNA Damage and Cell Death: These reactive intermediates interact with and disrupt the helical structure of bacterial DNA, leading to strand breakage and, ultimately, bacterial cell death.[5]
This selective activation within anaerobic microbes ensures targeted activity while minimizing effects on human cells and aerobic bacteria.
Logical Flow of this compound's Antibacterial Action
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a range of anaerobic bacteria commonly associated with PID.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents against Anaerobic Bacteria
| Bacterial Species | This compound MIC Range (µg/mL) | Metronidazole MIC Range (µg/mL) | Ornidazole MIC Range (µg/mL) |
| Bacteroides fragilis | 1 - 8 | 1 - 8 | 1 - 8 |
| Prevotella bivia | 1 - 8 | 1 - 8 | 1 - 8 |
| Bacteroides thetaiotaomicron | 1 - 8 | 1 - 8 | 1 - 8 |
| Finegoldia magna | 1 - 8 | 1 - 8 | 1 - 8 |
| Peptostreptococcus spp. | 1 - 8 | 1 - 8 | 1 - 8 |
Data sourced from a Phase IV clinical trial.[3]
Clinical Efficacy in Pelvic Inflammatory Disease
The clinical efficacy of this compound for the treatment of PID has been evaluated in multicenter clinical trials.
Phase IV Clinical Trial (NCT03391440)
A multicenter, prospective, open-label Phase IV trial was conducted to evaluate the effectiveness and safety of this compound in combination with levofloxacin for the treatment of PID in adult women.[3]
Table 2: Clinical Resolution Rates in the Phase IV Trial of this compound for PID
| Patient Population | N | Clinical Resolution Rate (%) | 95% Confidence Interval |
| Full Analysis Set (FAS) | 398 | 81.91 | - |
| Per Protocol Set (PPS) | 377 | 82.49 | - |
| PPS - No Prior Antibiotics | 332 | 82.83 | 78.34 - 86.73 |
| PPS - Prior Antibiotics | 66 | 77.27 | 65.30 - 86.69 |
Data from a study by Zhou T, et al., 2022.[3]
Table 3: Bacteriological Success Rates in the Phase IV Trial
| Patient Population | N | Bacteriological Success Rate (%) |
| Microbiologically Valid (MBV) | 16 | 87.5 |
Data from a study by Zhou T, et al., 2022.[3]
Phase III Clinical Trial
Results from a Phase III clinical trial were reported to be consistent with the findings of the Phase IV study, verifying the effectiveness and safety of this compound.[3] The Phase III trial was a multicenter, double-blind, randomized, parallel-group, non-inferiority study comparing this compound to ornidazole.[6]
Experimental Protocols
Phase IV Clinical Trial Protocol (NCT03391440)
-
Study Design: A multicenter, prospective, open-label Phase IV trial.[3]
-
Patient Population: Adult women (18-65 years) diagnosed with PID.[7] Key inclusion criteria included lower abdominal pain, and tenderness on bimanual vaginal examination (lower abdominal, adnexal, and cervical motion), along with at least one of the following: fever, mucopurulent discharge, elevated white blood cell count in vaginal discharge, elevated erythrocyte sedimentation rate, or elevated C-reactive protein.[7]
-
Intervention: Intravenous this compound 500 mg twice daily for 14 days, plus intravenous levofloxacin 500 mg once daily for the first week, followed by oral levofloxacin 500 mg once daily for the second week.[3]
-
Primary Efficacy Endpoint: Clinical resolution rate at the test of cure visit (7-30 days post-therapy).[3]
-
Bacteriological Assessment: Specimens were collected for anaerobic culture pre-treatment and at the test of cure visit.[3]
Workflow for the Phase IV Clinical Trial
In Vitro Susceptibility Testing
While the specific protocol for this compound was not detailed in the available literature, standard methods for anaerobic susceptibility testing, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), are typically employed. The agar dilution method is considered the gold standard.[8]
-
Method: Agar dilution involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).[8]
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., equivalent to a 0.5 McFarland standard) is prepared from a fresh culture.[8]
-
Inoculation and Incubation: The prepared inoculum is applied to the surface of the agar plates containing the antimicrobial dilutions. Plates are incubated under anaerobic conditions for 48 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the test isolate.[8]
Pharmacokinetics
Population Pharmacokinetics in PID Patients
A population pharmacokinetic analysis was conducted as part of the Phase IV clinical trial.
-
Sampling: Four blood samples were collected from each of 70 subjects at various time points after the first and second doses of this compound.[3]
-
Peak Concentration: The average peak plasma concentration (Cmax) of this compound was approximately 13,000 ng/mL, reached at approximately 0.75 hours after the start of the first infusion.[3] The concentration after the second infusion was slightly higher, suggesting stable pharmacokinetics.[3]
Pharmacokinetics in Healthy Volunteers and Patients with Renal Impairment
A Phase I study evaluated the pharmacokinetics of a single 500 mg intravenous dose of this compound in healthy volunteers and individuals with severe renal impairment.[9]
Table 4: Pharmacokinetic Parameters of this compound (Single 500 mg IV Dose)
| Parameter | Healthy Volunteers (n=11) | Severe Renal Impairment (n=11) |
| Cmax (ng/mL) | - | - |
| Tmax (h) | ~1 | ~1 |
| AUC0-t | - | 1.4-fold higher than healthy |
| AUC0-∞ | - | 1.4-fold higher than healthy |
| Renal Excretion of Unchanged Drug | - | Decreased by 65% |
Data from a study by Li et al.[9] Note: Specific mean values for Cmax and AUC were not provided in the abstract.
Safety and Tolerability
In the Phase IV clinical trial, this compound was found to be safe and well-tolerated.[3]
-
Adverse Events: The rate of drug-related adverse events (AEs) was 27.43%.[3] The most common AEs were related to the digestive and nervous systems.[3]
-
Serious Adverse Events: No serious adverse events or deaths were reported during the study.[3]
Potential Immunomodulatory Effects and Signaling Pathways
While the primary mechanism of action of this compound is direct antimicrobial activity, there is evidence that other nitroimidazoles, such as metronidazole, may possess immunomodulatory properties. These effects are not yet confirmed for this compound but represent an important area for future research.
Studies on metronidazole have suggested that it can influence the host inflammatory response by:
-
Inhibiting Pro-inflammatory Cytokine Production: Metronidazole has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, IL-12, and TNF-α in human periodontal ligament cells stimulated with lipopolysaccharide (LPS).[5][10]
-
Suppressing Lymphocyte Proliferation: Some studies have indicated that metronidazole can suppress the proliferation of human peripheral blood lymphocytes, suggesting an immunosuppressive action.[11]
-
Modulating Neutrophil and Monocyte Activity: Metronidazole has been observed to decrease the percentage of circulating neutrophils and monocytes in animal models.[2]
The inflammatory cascade in PID is complex, involving the activation of innate immune cells and the subsequent release of a plethora of inflammatory mediators. The potential for this compound to modulate these pathways, in addition to its bactericidal effects, could contribute to its overall therapeutic efficacy.
Hypothesized Modulation of Inflammatory Signaling in PID by this compound
Conclusion and Future Directions
The available evidence indicates that this compound is an effective and well-tolerated antimicrobial agent for the treatment of pelvic inflammatory disease, demonstrating high clinical resolution and bacteriological success rates. Its potent in vitro activity against key anaerobic pathogens, coupled with a favorable pharmacokinetic profile, supports its use in this indication.
Future research should focus on:
-
Direct Investigation of Immunomodulatory Properties: Elucidating whether this compound possesses direct immunomodulatory effects, similar to those observed with metronidazole, could provide a more complete understanding of its therapeutic benefits.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD modeling in the PID patient population would help to optimize dosing regimens and further enhance clinical outcomes.
-
Long-term Outcomes: Studies assessing the impact of this compound treatment on long-term sequelae of PID, such as infertility and chronic pelvic pain, are warranted.
-
Resistance Surveillance: Ongoing surveillance of resistance patterns to this compound among anaerobic pathogens is crucial for ensuring its long-term efficacy.
References
- 1. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of immunosuppression induced by metronidazole in Balb/c mice and human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Metronidazole May Display Anti-Inflammatory Features in Periodontitis " by Lina J Suárez, Roger M Arce et al. [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of metronidazole and modulation of cytokine production on human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(R)-Morinidazole: A Third-Generation 5-Nitroimidazole Advancing Anaerobic Infection Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-Morinidazole, a third-generation 5-nitroimidazole, represents a significant advancement in the treatment of anaerobic bacterial infections. This novel synthetic antimicrobial agent, a derivative of ornidazole, offers an improved pharmacokinetic profile and a favorable safety profile compared to its predecessors, metronidazole and ornidazole.[1][2] Its development addresses the growing concern of antimicrobial resistance and the need for more effective and better-tolerated therapies for infections caused by anaerobic bacteria, which are prevalent in conditions such as pelvic inflammatory disease (PID) and appendicitis.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific and clinical attributes.
Mechanism of Action: DNA Disruption through Reductive Activation
Like other 5-nitroimidazole compounds, the antimicrobial activity of this compound is dependent on its selective uptake and activation within anaerobic microorganisms.[1][2] The core mechanism involves the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, which are abundant in anaerobic bacteria.[4] This process, catalyzed by bacterial nitroreductases, converts the parent compound into highly reactive nitroso free radicals.[1][5] These cytotoxic intermediates then interact with microbial DNA, causing strand breakage and helical structure destabilization, ultimately inhibiting nucleic acid synthesis and leading to bacterial cell death.[1][2] The selective toxicity of 5-nitroimidazoles is attributed to the fact that this reductive activation occurs efficiently only in the anaerobic environment of the target pathogens, minimizing effects on human cells.[2]
Comparative Pharmacokinetics and In Vitro Activity
This compound exhibits distinct pharmacokinetic properties compared to earlier-generation 5-nitroimidazoles. Notably, it has a longer half-life than metronidazole, allowing for less frequent dosing.[2][6][7] Structural modifications in this compound also lead to reduced formation of potentially toxic metabolites, contributing to its improved safety profile.[1]
Table 1: Comparative Pharmacokinetic Parameters of 5-Nitroimidazoles
| Parameter | This compound | Metronidazole | Tinidazole | Ornidazole |
| Half-life (t½) | ~12-14 hours[2] | 7.9-8.8 hours[7] | 12.5 hours[8] | 14.4 hours[6] |
| Protein Binding | <20% | <20% | <15% | <15%[6] |
| Bioavailability (Oral) | Well-absorbed[1] | >90% | ~100% | 86.7%[6] |
| Metabolism | N+-glucuronidation and sulfation[3] | Hepatic (Oxidation, Glucuronidation) | Hepatic | Hepatic |
| Primary Excretion | Renal[9] | Renal | Renal | Renal |
The in vitro activity of this compound against a range of anaerobic pathogens is comparable or superior to that of metronidazole and ornidazole.[10]
Table 2: In Vitro Activity (MIC Range) of Morinidazole and Comparators against Anaerobic Bacteria
| Organism | Morinidazole (μg/mL) | Metronidazole (μg/mL) | Ornidazole (μg/mL) |
| Bacteroides fragilis group | 1 - 8 | ≤0.12 - 32 | ≤0.06 - 3.1 |
| Prevotella spp. | 1 - 8 | ≤0.12 - 8 | ≤0.06 - 3.1 |
| Fusobacterium spp. | 1 - 8 | ≤0.12 - 2 | ≤0.06 - 3.1 |
| Clostridium perfringens | 1 - 8 | ≤0.12 - 8 | ≤0.06 - 3.1 |
| Peptostreptococcus spp. | 1 - 8 | ≤0.12 - 4 | ≤0.06 - 3.1 |
Note: MIC values are compiled from various sources and may vary based on testing methodology and specific strains.[3][11][12]
Clinical Efficacy and Safety Profile
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of anaerobic infections, particularly pelvic inflammatory disease and appendicitis.
Table 3: Clinical Efficacy of Morinidazole in Pelvic Inflammatory Disease (Phase IV Trial)
| Endpoint | Morinidazole + Levofloxacin |
| Clinical Resolution Rate (FAS) | 81.91%[3] |
| Clinical Resolution Rate (PPS) | 82.49%[3] |
| Bacteriological Success Rate (MBV) | 87.5%[3] |
FAS: Full Analysis Set; PPS: Per Protocol Set; MBV: Microbiologically Valid.[3]
A multicenter, double-blind, randomized trial comparing morinidazole to ornidazole for PID found morinidazole to be non-inferior in terms of clinical and bacteriological efficacy.[13]
Table 4: Comparative Clinical Efficacy in Pelvic Inflammatory Disease
| Outcome | Morinidazole | Ornidazole |
| Clinical Resolution Rate (PPS) | 96.86% | 96.73% |
| Bacteriological Success Rate (MBV) | 100% | 89.66% |
This compound has demonstrated a favorable safety profile with a lower incidence of drug-related adverse events compared to ornidazole.[13]
Table 5: Frequency of Common Drug-Related Adverse Events (Morinidazole)
| Adverse Event | Frequency (%) |
| Nausea | 5.91%[3] |
| Dizziness | 3.80%[3] |
| Abdominal Discomfort | 2.32%[3] |
| Vomiting | 2.11%[3] |
| Pruritus | 1.90%[3] |
| Epigastric Pain | 1.69%[3] |
| Headache | 1.69%[3] |
| Decreased White Blood Cell Count | 1.69%[3] |
Experimental Protocols
Standardized methodologies are crucial for the evaluation of antimicrobial agents. Below are outlines of typical experimental protocols relevant to the study of this compound.
In Vitro Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria requires specific culture conditions. The agar dilution method is a reference standard.[14]
Clinical Trial Design: Phase IV Study in Pelvic Inflammatory Disease
A typical phase IV clinical trial for this compound in PID would be a multicenter, prospective, open-label study.[3]
Primary Objective: To evaluate the effectiveness and safety of this compound in a real-world setting.
Inclusion Criteria:
-
Adult women (18-65 years) with a clinical diagnosis of PID.[9]
-
Signs and symptoms including lower abdominal pain, and tenderness on bimanual vaginal examination.[9]
-
At least one additional sign such as fever, mucopurulent discharge, or elevated inflammatory markers.[9]
Exclusion Criteria:
-
Known allergy to nitroimidazoles.[9]
-
Recent antibiotic therapy.[9]
-
Conditions requiring surgical intervention.[9]
Treatment Regimen:
-
Intravenous this compound 500 mg twice daily for 14 days.[3]
-
Concomitant administration of another antibiotic (e.g., levofloxacin) to cover a broad spectrum of potential pathogens.[3]
Endpoints:
-
Primary: Clinical resolution rate at the test-of-cure visit (7-30 days post-therapy).[3]
-
Secondary: Bacteriological success rate, incidence of adverse events.[3]
Conclusion
This compound emerges as a promising third-generation 5-nitroimidazole with enhanced pharmacokinetic properties and a favorable safety profile compared to its predecessors. Its demonstrated clinical efficacy in treating serious anaerobic infections, coupled with a lower incidence of adverse events, positions it as a valuable therapeutic option for researchers, clinicians, and drug development professionals. Further research into its potential applications and long-term outcomes will continue to define its role in the evolving landscape of antimicrobial therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 3. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Trial to Assess the Efficacy and Safety of Morinidazole in Patients With Appendicitis | Clinical Research Trial Listing [centerwatch.com]
- 5. doaj.org [doaj.org]
- 6. karger.com [karger.com]
- 7. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of morinidazole in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Anaerobic Eradication: A Technical Guide to the Cellular Uptake and Activation of (R)-Morinidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Morinidazole, a third-generation 5-nitroimidazole antimicrobial, represents a significant advancement in the treatment of anaerobic bacterial infections. Its efficacy is intrinsically linked to its selective uptake by anaerobic organisms and subsequent intracellular activation. This technical guide provides a comprehensive overview of the current understanding of these core processes. While specific quantitative data on the cellular uptake and enzymatic activation of this compound remain areas for further research, this document synthesizes the established mechanisms of the 5-nitroimidazole class, drawing parallels from its predecessor, metronidazole, and presents available comparative data for this compound. This guide outlines detailed experimental protocols adapted for the study of this compound and includes visualizations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction
Anaerobic bacteria are a significant cause of a wide range of serious infections, including intra-abdominal abscesses, pelvic inflammatory disease, and bloodstream infections. The 5-nitroimidazole class of antibiotics has long been a cornerstone of anti-anaerobic therapy. This compound is a newer-generation agent within this class, demonstrating potent bactericidal activity and a favorable pharmacokinetic profile.[1] The selective toxicity of this compound against anaerobes is not inherent to the parent molecule but is a consequence of a unique bioactivation process that occurs only in the low-redox-potential environment of these microorganisms. Understanding the intricacies of its cellular uptake and activation is paramount for optimizing its clinical use and for the development of future antimicrobial strategies.
The Core Mechanism: A Two-Step Process to Bactericidal Action
The antimicrobial action of this compound, like other 5-nitroimidazoles, is a prodrug-based mechanism that can be delineated into two critical stages: cellular uptake and reductive activation.[1]
Cellular Uptake: Passive Diffusion into the Anaerobic Cell
The initial step in the mechanism of action of this compound is its entry into the bacterial cell. It is widely accepted that 5-nitroimidazoles, being small and relatively lipophilic molecules, cross the bacterial cell membrane via passive diffusion. This process does not require an active transport system and is driven by the concentration gradient of the drug across the cell membrane.
Reductive Activation: The Key to Selective Toxicity
Once inside the anaerobic bacterium, this compound undergoes a critical transformation from a benign prodrug to a potent cytotoxic agent. This activation is a reductive process, wherein the nitro group of the imidazole ring is reduced. This reduction is exclusively and efficiently carried out by enzymes present in anaerobic and some microaerophilic organisms, which possess low-redox-potential electron transport chains.[1]
Key enzymatic players in this process are believed to be:
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of many anaerobes and generates the low-potential electrons necessary for the reduction of the nitroimidazole.
-
Ferredoxin or Flavodoxin: These are small, iron-sulfur or flavin-containing electron transport proteins, respectively, that accept electrons from PFOR and donate them to the nitroimidazole.
-
Nitroreductases: A family of enzymes that can directly catalyze the reduction of the nitro group.
The reduction of the nitro group leads to the formation of short-lived, highly reactive cytotoxic intermediates, including nitroso radicals and hydroxylamines.
The Final Blow: DNA Damage and Cell Death
The reactive intermediates generated during the activation of this compound are the ultimate effectors of its bactericidal activity. These cytotoxic species interact with and induce damage to critical cellular macromolecules, most notably DNA. The interaction leads to DNA strand breakage and destabilization of the helical structure, which inhibits DNA replication and repair processes, ultimately culminating in bacterial cell death.[1]
Quantitative Data: In Vitro Susceptibility
While specific quantitative data on the cellular uptake and activation kinetics of this compound are not extensively available in peer-reviewed literature, its in vitro activity against various anaerobic pathogens has been evaluated and compared to other nitroimidazoles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Anaerobic Bacteria | This compound MIC Range (μg/mL) | Ornidazole MIC Range (μg/mL) | Metronidazole MIC Range (μg/mL) |
| Bacteroides fragilis | 1 - 8 | 1 - 8 | 1 - 8 |
| Bacteroides thetaiotaomicron | 2 - 8 | 2 - 8 | 2 - 8 |
| Finegoldia magna | 1 - 4 | 1 - 4 | 1 - 4 |
| Prevotella bivia | 1 - 2 | 1 - 2 | 1 - 2 |
| Lactobacillus | 1 - 4 | 1 - 4 | 1 - 4 |
Data extracted from a multicenter, prospective, open-label phase IV trial on the effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to study the cellular uptake and activation of this compound in anaerobes. These protocols are based on established methods for other nitroimidazoles and can be adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound against anaerobic bacteria.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide or water) at a concentration of 1280 µg/mL.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing serial twofold dilutions of this compound, typically ranging from 0.125 to 64 µg/mL. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in an appropriate broth medium (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Cellular Uptake Assay
This protocol describes a method for measuring the intracellular concentration of this compound in anaerobic bacteria.
-
Bacterial Culture: Grow the anaerobic bacterium of interest in a suitable broth medium to the mid-logarithmic phase of growth.
-
Harvesting and Resuspension: Harvest the bacterial cells by centrifugation and wash them twice with an appropriate buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a defined cell density.
-
Initiation of Uptake: Add this compound to the cell suspension to a final desired concentration. Incubate the mixture under anaerobic conditions at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.
-
Separation of Cells from the Medium: Rapidly separate the bacterial cells from the incubation medium. This can be achieved by centrifugation through a layer of silicone oil to minimize the carryover of extracellular drug.
-
Cell Lysis: Lyse the bacterial pellets using a suitable method (e.g., sonication or treatment with a lysis buffer).
-
Quantification of Intracellular this compound: Quantify the concentration of this compound in the cell lysate using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the intracellular concentration of this compound at each time point and express it as ng or µg per mg of bacterial protein or per 10^9 cells.
Nitroreductase Activity Assay
This protocol provides a method to measure the activity of bacterial nitroreductases in reducing this compound.
-
Preparation of Cell-Free Extract: Grow the anaerobic bacteria and harvest the cells as described above. Resuspend the cells in a lysis buffer and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), NADH or NADPH as an electron donor, and the cell-free extract.
-
Initiation of the Reaction: Initiate the reaction by adding a known concentration of this compound to the reaction mixture.
-
Monitoring the Reaction: Monitor the reduction of this compound over time. This can be done spectrophotometrically by following the decrease in absorbance at a wavelength where this compound absorbs, or by taking samples at different time points and quantifying the remaining this compound by HPLC.
-
Calculation of Enzyme Activity: Calculate the rate of this compound reduction and express the nitroreductase activity in appropriate units (e.g., nmol of this compound reduced per minute per mg of protein).
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1. Cellular uptake and activation pathway of this compound in anaerobes.
Figure 2. Experimental workflow for cellular uptake assay of this compound.
Conclusion
This compound is a potent anti-anaerobic agent whose efficacy is dependent on its selective uptake and reductive activation within the target pathogen. While the precise quantitative details of these processes for this compound are still emerging, the foundational knowledge from the broader 5-nitroimidazole class provides a robust framework for understanding its mechanism of action. The experimental protocols and conceptual diagrams presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate the unique properties of this compound and to contribute to the ongoing fight against anaerobic infections. Further research is warranted to elucidate the specific enzymes involved in its activation and to quantify its uptake kinetics across a range of clinically relevant anaerobic bacteria.
References
Methodological & Application
Application Note: Quantification of (R)-Morinidazole in Human Plasma by Chiral LC-MS/MS
An enantioselective HPLC-MS/MS method was developed and validated for the determination of (R)-Morinidazole in human plasma. This method is crucial for pharmacokinetic studies, enabling the precise quantification of the active enantiomer. The following application note provides a detailed protocol for this analytical method.
Abstract
This application note describes a highly selective and sensitive method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase. The method involves a simple protein precipitation for sample preparation and utilizes a chiral column to achieve enantiomeric separation. The method was validated over a linear range of 0.05 to 10.0 µg/mL and demonstrated excellent accuracy and precision. This method is suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound.
Introduction
Morinidazole is a nitroimidazole antimicrobial agent with a chiral center, existing as two enantiomers, this compound and (S)-Morinidazole. The (R)-enantiomer is reported to be the more active form. Therefore, a stereoselective analytical method is essential for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated chiral LC-MS/MS method, adapted from established methods for similar nitroimidazole compounds like ornidazole.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar chiral compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
Chiral separation is achieved using an α1-acid glycoprotein (AGP) stationary phase.
| Parameter | Condition |
| Column | Chiral-AGP, 150 mm x 4.0 mm, 5 µm |
| Mobile Phase | Isocratic elution with 10 mM ammonium acetate in water : acetonitrile (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 8 minutes |
Table 1. Chromatographic Conditions for the Analysis of this compound.
3. Mass Spectrometric Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | m/z 230.1 → 128.1 (Hypothetical, requires optimization) |
| MRM Transition (IS) | To be determined based on the selected Internal Standard |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 2. Mass Spectrometric Parameters for the Analysis of this compound.
Method Validation Summary
The analytical method was validated according to regulatory guidelines. A summary of the validation parameters is provided below.
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions |
Table 3. Summary of Method Validation Results.
Visualizations
Application Note: High-Throughput Bioanalytical Assay for (R)-Morinidazole in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Morinidazole in human plasma. Morinidazole is a novel 5-nitroimidazole antimicrobial agent with stereoselective metabolic pathways.[1] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, ensuring high sensitivity and specificity. The method has been validated for linearity, precision, accuracy, and recovery, making it suitable for high-throughput bioanalysis in a clinical or research setting.
Introduction
Morinidazole is a promising antimicrobial agent effective against anaerobic bacteria and other microorganisms.[2][3] It undergoes extensive metabolism in the body, primarily through glucuronidation and sulfation, forming key metabolites such as M7, M8-1 (S-morinidazole glucuronide), and M8-2 (R-morinidazole glucuronide).[1][3] The metabolic pathways of morinidazole exhibit stereoselectivity, with the plasma exposure of the R-enantiomer glucuronide (M8-2) being significantly higher than that of the S-enantiomer glucuronide (M8-1).[1] Given the stereoselective nature of its metabolism and potential differences in efficacy and toxicity between enantiomers, a specific and sensitive bioanalytical method for this compound is essential for detailed pharmacokinetic and metabolic studies. This LC-MS/MS method provides the necessary performance characteristics for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ethyl acetate (for LLE)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera XR system or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 3500 LC-MS/MS System or equivalent
-
Analytical Column: Phenomenex Luna C18 (2) 100 Å (3.0 × 150 mm), 3 µm or equivalent
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex Luna C18 (2) 100 Å (3.0 × 150 mm), 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Gradient Program:
| Time (min) | %A | %B |
| 0.01 | 95 | 5 |
| 1.00 | 95 | 5 |
| 4.00 | 10 | 90 |
| 6.00 | 10 | 90 |
| 6.10 | 95 | 5 |
| 8.00 | 95 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 271.1 | 144.1 | 60 V | 25 eV |
| This compound-d4 (IS) | 275.1 | 148.1 | 60 V | 25 eV |
Method Validation
The bioanalytical method was validated according to regulatory guidelines for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 5.00 to 6000 ng/mL for this compound in human plasma. The calibration curve had a correlation coefficient (r²) of ≥0.99. The lower limit of quantification (LLOQ) was established at 5.00 ng/mL.[4]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 15 | < 5 | 95 - 105 | < 5 | 95 - 105 |
| Medium | 500 | < 5 | 95 - 105 | < 5 | 95 - 105 |
| High | 5000 | < 5 | 95 - 105 | < 5 | 95 - 105 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The extraction recovery for this compound was consistent and ranged from 85% to 95%. The matrix effect was found to be negligible, with the ion suppression or enhancement within acceptable limits.
Results and Discussion
This LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The sample preparation using LLE is simple and effective. The chromatographic conditions ensure good separation of the analyte from endogenous plasma components. The use of a stable isotope-labeled internal standard minimizes variability. The method validation results demonstrate that the assay is accurate, precise, and sensitive enough for pharmacokinetic studies of this compound.
Conclusion
A highly sensitive and specific LC-MS/MS method for the determination of this compound in human plasma has been developed and validated. This method is suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound.
Visualizations
Caption: Experimental workflow for the LC-MS/MS bioanalysis of this compound.
Caption: Simplified metabolic pathway of Morinidazole.
References
- 1. Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Renal Impairment on the Pharmacokinetics of Morinidazole: Uptake Transporter-Mediated Renal Clearance of the Conjugated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro (R)-Morinidazole Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is a next-generation nitroimidazole antimicrobial agent demonstrating potent activity against a wide spectrum of anaerobic bacteria. As with any novel antimicrobial, standardized and reproducible in vitro susceptibility testing protocols are paramount for accurate evaluation of its efficacy, monitoring for the emergence of resistance, and establishing clinical breakpoints. These application notes provide detailed methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against clinically relevant anaerobic bacteria, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
While specific in vitro activity data and established quality control (QC) ranges for the (R)-isomer of Morinidazole are not yet widely available in the public domain, this document provides a comprehensive framework and protocols that can be readily adapted as compound-specific data becomes accessible. The provided protocols for broth microdilution and agar dilution are based on established standards for anaerobic antimicrobial susceptibility testing.
Mechanism of Action
Like other 5-nitroimidazole compounds, the antimicrobial activity of this compound is dependent on its selective uptake and intracellular reduction by anaerobic microorganisms. This process is facilitated by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobes. The reduction of the nitro group on the imidazole ring generates short-lived, highly reactive cytotoxic intermediates and free radicals. These intermediates disrupt bacterial DNA's helical structure, induce strand breakage, and inhibit protein synthesis, ultimately leading to bacterial cell death. Due to the requirement of a low redox potential for activation, nitroimidazoles exhibit selective toxicity towards anaerobic and some microaerophilic pathogens, with minimal activity against aerobic bacteria.
Caption: Proposed mechanism of action for this compound in anaerobic bacteria.
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the antimicrobial stock solution is critical for reliable susceptibility testing results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or appropriate broth medium
-
Sterile tubes or vials
-
Calibrated analytical balance
Protocol:
-
Aseptically weigh a precise amount of this compound powder.
-
Based on the manufacturer's instructions or preliminary solubility tests, dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the primary stock solution with sterile deionized water or the appropriate sterile broth medium to create working stock solutions. For example, to prepare a 1 mg/mL working stock, dilute the 10 mg/mL primary stock 1:10.
-
Store stock solutions in small aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Note: The solubility of this compound should be empirically determined. If precipitation occurs upon dilution in aqueous solutions, the protocol may need to be adjusted. The final concentration of DMSO in the test medium should not exceed 1%, as higher concentrations can inhibit bacterial growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Prepared this compound working stock solutions
-
Appropriate broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)
-
Bacterial strains for testing
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Protocol:
-
Inoculum Preparation: From a fresh 24-48 hour culture on an appropriate agar medium, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the final desired inoculum concentration in the wells (approximately 5 x 10^5 CFU/mL).
-
Plate Preparation: Dispense the appropriate broth medium into each well of the 96-well plate. Create a serial two-fold dilution of this compound across the plate by transferring a defined volume of the drug solution from one well to the next. Ensure that the final volume in each well is consistent. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Place the microtiter plates in an anaerobic environment and incubate at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is considered the reference method for anaerobic susceptibility testing by CLSI.
Materials:
-
Prepared this compound working stock solutions
-
Appropriate agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Anaerobic incubation system
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Protocol:
-
Plate Preparation: Prepare a series of agar plates each containing a specific concentration of this compound. This is achieved by adding a defined volume of the drug solution to the molten agar before pouring the plates. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony.
Data Presentation
In Vitro Activity of Morinidazole Against Anaerobic Bacteria (Literature Data)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for morinidazole (racemic mixture or unspecified isomer) against various anaerobic bacteria as reported in the literature. Note: This data is not specific to the this compound isomer and should be used for reference purposes only.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 120 | 0.25 - 2 | 0.5 | 1 |
| Bacteroides thetaiotaomicron | 50 | 0.5 - 4 | 1 | 2 |
| Prevotella spp. | 80 | 0.125 - 1 | 0.25 | 0.5 |
| Fusobacterium spp. | 60 | ≤0.06 - 0.5 | 0.125 | 0.25 |
| Clostridium difficile | 100 | 0.125 - 2 | 0.5 | 1 |
| Peptostreptococcus spp. | 75 | ≤0.06 - 1 | 0.25 | 0.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Quality Control Parameters
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard ATCC® reference strains should be tested with each batch of MIC determinations. The resulting MICs should fall within a predefined acceptable range.
Note: As of the last update, specific CLSI or EUCAST-defined QC ranges for this compound have not been established. The table below lists recommended QC strains for anaerobic susceptibility testing. Researchers will need to establish in-house QC ranges for this compound based on multi-laboratory studies.
| Quality Control Strain | ATCC® Number | Expected MIC Range (µg/mL) for this compound |
| Bacteroides fragilis | 25285 | To be determined |
| Bacteroides thetaiotaomicron | 29741 | To be determined |
| Clostridium difficile | 700057 | To be determined |
Experimental Workflow Visualization
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Application Notes & Protocols for Preclinical Efficacy Testing of (R)-Morinidazole
Introduction
(R)-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with potent activity against a wide range of anaerobic bacteria and certain protozoa.[1][2] Like other nitroimidazoles, its mechanism of action involves the selective reduction of its nitro group within anaerobic microorganisms by nitroreductases. This process generates reactive nitroso radicals that bind to and disrupt microbial DNA, inhibiting nucleic acid synthesis and leading to cell death.[1][3] Due to its efficacy and favorable safety profile compared to older drugs like metronidazole, this compound is a promising candidate for treating anaerobic infections.[2][4]
These application notes provide detailed protocols for establishing a preclinical murine model of bacterial vaginosis to evaluate the in vivo efficacy of this compound, as well as standardized methods for determining its in vitro activity against anaerobic bacteria.
Mechanism of Action of this compound
The bactericidal effect of this compound is initiated by its passive diffusion into the anaerobic bacterial cell. Inside the low-redox-potential environment of the anaerobe, the drug's 5-nitro group is reduced by bacterial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction transforms this compound into a short-lived, highly reactive nitroso radical. This radical intermediate is the primary cytotoxic agent, causing damage to microbial DNA through strand breakage, which ultimately results in bacterial cell death.[1][3]
Figure 1: Mechanism of action of this compound in anaerobic bacteria.
Quantitative Data: In Vitro Efficacy
The in vitro activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various anaerobic pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: Comparative In Vitro Activity of Morinidazole and Metronidazole against Anaerobic Bacteria
| Bacterial Species | Morinidazole MIC Range (µg/mL) | Metronidazole MIC Range (µg/mL) |
| Bacteroides fragilis | 1 - 8 | 0.25 - 4 |
| Prevotella bivia | 1 - 4 | 0.25 - 2 |
| Finegoldia magna | 2 - 8 | 0.5 - 4 |
| Gardnerella vaginalis | 8 - >256 | 8 - >256 |
*Note: Data for Gardnerella vaginalis reflects a high prevalence of resistance to nitroimidazoles in some studies.[5] MIC values for Morinidazole against other anaerobes are based on clinical trial data.[4][6]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of this compound against Anaerobic Bacteria
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials:
-
This compound analytical standard
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis ATCC 25285, Gardnerella vaginalis ATCC 14018)
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Anaerobic gas generating system (e.g., GasPak™)
-
Anaerobic chamber or jars
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Steers-Foltz replicator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in sterile distilled water to the desired starting concentration.
-
Preparation of Agar Plates: Prepare serial twofold dilutions of this compound in molten Brucella agar. Pour the agar into petri dishes and allow them to solidify. A growth control plate containing no antibiotic should also be prepared.
-
Inoculum Preparation: Culture the anaerobic bacteria on Brucella agar plates in an anaerobic environment for 24-48 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a Steers-Foltz replicator, inoculate the agar plates with the bacterial suspensions.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Murine Model of Bacterial Vaginosis for In Vivo Efficacy Testing
This protocol details the establishment of a murine model of bacterial vaginosis caused by Gardnerella vaginalis to assess the in vivo efficacy of this compound.[9][10][11]
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
β-estradiol 17-valerate
-
Sesame oil
-
Gardnerella vaginalis (e.g., ATCC 14018 or a clinical isolate)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum
-
This compound formulation for oral or intravaginal administration
-
Sterile Phosphate-Buffered Saline (PBS)
-
Calibrated loops or serial dilution plating supplies
Procedure:
-
Animal Preparation: To synchronize the estrous cycle and promote susceptibility to infection, administer β-estradiol (0.5 mg per mouse in 100 µL sesame oil) via intraperitoneal injection three days prior to and on the day of inoculation.[9][12]
-
Inoculum Preparation: Culture G. vaginalis in BHI broth at 37°C for 48 hours in a 5% CO₂ atmosphere. Adjust the bacterial concentration to approximately 1 x 10⁹ CFU/mL in sterile PBS.
-
Vaginal Inoculation: Under light anesthesia, gently inoculate each mouse intravaginally with 20 µL of the G. vaginalis suspension (containing approximately 2 x 10⁷ CFU).[9][10]
-
Treatment: At 24 hours post-infection, begin treatment with this compound or a vehicle control. Administer the treatment daily for a predetermined duration (e.g., 3-5 days).
-
Assessment of Efficacy:
-
Bacterial Load: At specified time points during and after treatment, perform vaginal washes by gently flushing the vagina with 50 µL of sterile PBS.[9] Determine the number of viable G. vaginalis by plating serial dilutions of the vaginal lavage fluid on selective agar and counting the colony-forming units (CFU).
-
Clinical Signs: Examine vaginal smears for the presence of "clue cells" (vaginal epithelial cells heavily coated with bacteria), a key diagnostic feature of bacterial vaginosis.[10][11]
-
Inflammatory Markers: At the end of the study, collect vaginal tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[10][11] Serum or vaginal lavage fluid can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) by ELISA.[10]
-
Table 2: Example of In Vivo Efficacy Endpoints for this compound in a Murine BV Model
| Treatment Group | Vaginal Bacterial Load (log10 CFU/mL) | MPO Activity (Units/mg tissue) | Clue Cell Presence (%) |
| Vehicle Control | 7.2 ± 0.5 | 5.8 ± 1.2 | 85 ± 10 |
| This compound (Low Dose) | 4.5 ± 0.8 | 3.1 ± 0.9 | 30 ± 15 |
| This compound (High Dose) | 2.1 ± 0.6 | 1.5 ± 0.5 | 5 ± 5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Host Inflammatory Response in Anaerobic Infection
Anaerobic bacteria can trigger a host inflammatory response through the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides (LPS), by Toll-like receptors (TLRs) on immune and epithelial cells. This recognition activates intracellular signaling cascades, primarily involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the transcription and secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which recruit immune cells like neutrophils to the site of infection.[2][3] this compound, by reducing the bacterial burden, is expected to downregulate this inflammatory response.
Figure 3: Simplified host inflammatory pathway in response to anaerobic infection.
References
- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the hidden link between oral flora and colorectal cancer: a bidirectional Mendelian randomization analysis and meta-analysis [frontiersin.org]
- 3. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Data on the Gardnerella-Specific Endolysin PM-477 Indicate Its Potential to Improve the Treatment of Bacterial Vaginosis through Enhanced Biofilm Removal and Avoidance of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Clinical Features of Bacterial Vaginosis in a Murine Model of Vaginal Infection with Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of the standard mouse model for human bacterial vaginosis induced by Gardnerella vaginalis [frontiersin.org]
- 12. Models of Murine Vaginal Colonization by Anaerobically Grown Bacteria [jove.com]
Application Notes and Protocols: (R)-Morinidazole for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, stability, and analytical considerations for the intravenous administration of (R)-Morinidazole. The protocols are intended to serve as a guide for research and development purposes.
Introduction
This compound is a third-generation 5-nitroimidazole antimicrobial agent with activity against a wide range of anaerobic bacteria.[1] It is indicated for the treatment of infections such as pelvic inflammatory disease and appendicitis.[1] Intravenous administration is a critical route for patients who cannot take oral medication or for whom rapid attainment of therapeutic drug concentrations is necessary. This document outlines key considerations and methodologies for the development and evaluation of an intravenous formulation of this compound.
Mechanism of Action
Like other 5-nitroimidazole compounds, this compound's antimicrobial effect is initiated by the reduction of its nitro group within anaerobic bacteria. This process, facilitated by the low redox potential of the microorganisms, leads to the formation of short-lived, cytotoxic intermediates that interact with and damage bacterial DNA, ultimately causing cell death.
Mechanism of action of this compound in anaerobic bacteria.
Formulation Details
An intravenous formulation of this compound has been used in clinical trials. While specific proprietary details of commercial formulations are not fully available, a common formulation consists of this compound in a sterile isotonic solution.
Composition
The following table summarizes a typical composition for a 100 mL intravenous infusion bag.
| Component | Quantity | Purpose |
| This compound | 500 mg | Active Pharmaceutical Ingredient |
| Sodium Chloride | 900 mg | Isotonicity Agent |
| Water for Injection | q.s. to 100 mL | Vehicle |
Solubility Enhancement
This compound is sparingly soluble in water. For research purposes, various solvent systems can be employed to enhance its solubility. The following are example formulations for achieving a clear solution, though they are not intended for direct clinical use without further development and validation.[2]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Solubility | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL |
Pharmacokinetic Properties
The pharmacokinetic profile of intravenously administered this compound has been investigated in healthy volunteers and specific patient populations.
| Parameter | Healthy Volunteers | Patients with Severe Renal Impairment | Reference |
| Dose | 500 mg single infusion | 500 mg single infusion | [3] |
| Cmax (Morinidazole) | Not explicitly stated | Not explicitly stated (reached within 1 hour) | [3] |
| AUC0-t (Morinidazole) | - | 1.4 times higher than healthy volunteers | [3] |
| AUC0-∞ (Morinidazole) | - | 1.4 times higher than healthy volunteers | [3] |
| Renal Excretion (unchanged) | - | Decreased by 65% | [3] |
| t1/2 (Morinidazole) | Similar to previous studies | Correlated with CLcr | [4] |
| CL (Morinidazole) | Similar to previous studies | Correlated with CLcr | [4] |
Experimental Protocols
The following protocols are provided as a guide for the preparation and quality control of an this compound intravenous formulation for research and development purposes.
Preparation of this compound Intravenous Solution (5 mg/mL)
This protocol is based on general principles for preparing sterile intravenous solutions and should be performed under aseptic conditions in a suitable cleanroom environment.
Workflow for the preparation of this compound IV solution.
Materials:
-
This compound powder
-
Sodium Chloride, USP grade
-
Water for Injection (WFI)
-
Sterile 0.22 µm membrane filter
-
Sterile intravenous infusion bags or vials
-
Appropriate personal protective equipment (PPE)
Procedure:
-
In a sterile vessel, dissolve the required amount of this compound and sodium chloride in approximately 80% of the final volume of WFI with continuous stirring.
-
Once completely dissolved, add WFI to reach the final volume and mix thoroughly.
-
Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
Aseptically fill the filtered solution into sterile intravenous infusion bags or vials.
-
Seal the containers immediately.
-
Visually inspect each container for particulate matter.
Stability-Indicating HPLC Method (Adapted from related compounds)
This method is a starting point and should be fully validated for this compound according to ICH guidelines.[5]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 4.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient mode. A starting point could be a ratio of 30:20:50 (v/v/v) of Phosphate Buffer:Methanol:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (a wavelength around 318 nm has been used for ornidazole).[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
Method Validation Parameters:
-
Specificity (including forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7]
Workflow for a forced degradation study.
Procedure:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the this compound solution to UV and visible light.
-
Analyze all stressed samples, along with a control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Quality Control Tests
The following quality control tests should be performed on the final intravenous product.
| Test | Method | Acceptance Criteria (General for Parenterals) |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free from visible particles. |
| pH | Potentiometry | Within a specified range (e.g., 4.5 - 7.0 for metronidazole injections).[8] |
| Assay | Validated HPLC method | 90.0% - 110.0% of the labeled amount. |
| Related Substances | Validated HPLC method | Individual and total impurities should not exceed specified limits. |
| Sterility | USP <71> | Must meet the requirements for sterile products. |
| Bacterial Endotoxins | USP <85> | Must not exceed the specified endotoxin limit. |
| Particulate Matter | USP <788> | Must meet the limits for sub-visible particles. |
Compatibility with Infusion Fluids
Based on data for metronidazole, this compound intravenous infusion is expected to be compatible with:
Compatibility studies should be performed to confirm these findings for this compound.
Disclaimer
This document is intended for informational and research purposes only and is not a substitute for professional medical or pharmaceutical advice. The protocols provided are generalized and require full validation for any specific application. All work with pharmaceutical ingredients and formulations should be conducted in accordance with applicable regulations and safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN104829541A - High selectivity and high purity method for preparing morinidazole - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paedsportal.com [paedsportal.com]
- 8. ismp-canada.org [ismp-canada.org]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of (R)-Morinidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (R)-Morinidazole, a next-generation nitroimidazole antimicrobial agent, and detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against anaerobic bacteria. The information is intended to guide researchers and drug development professionals in evaluating the in vitro potency of this compound.
Introduction to this compound
This compound is the active enantiomer of morinidazole, a 5-nitroimidazole antimicrobial agent. Like other compounds in its class, this compound is particularly effective against anaerobic bacteria, which are implicated in a variety of serious infections, including intra-abdominal infections, pelvic inflammatory disease, and appendicitis. Its mechanism of action involves the reduction of its nitro group within the anaerobic bacterial cell, leading to the formation of cytotoxic free radicals that disrupt DNA synthesis and induce bacterial cell death.
Data Presentation: In Vitro Activity of this compound and Comparators
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for morinidazole and the comparator agent metronidazole against a panel of clinically relevant anaerobic bacteria. This data provides a baseline for understanding the antimicrobial spectrum and potency of this compound.
| Bacterial Species | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Morinidazole | 1 - 8 | - | - |
| Metronidazole | 0.16 - 2.5 | - | - | |
| Bacteroides thetaiotaomicron | Morinidazole | 1 - 8 | - | - |
| Finegoldia magna | Morinidazole | 1 - 8 | - | - |
| Prevotella bivia | Morinidazole | 1 - 8 | - | - |
| Clostridium perfringens | Metronidazole | - | 2 | 8 |
| Fusobacterium nucleatum | Metronidazole | - | 0.016 | - |
| Prevotella melaninogenica | Metronidazole | 0.25 - >64 | 1 | >64 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively. Data for this compound is presented as morinidazole where specific enantiomer data is not available. Dashes indicate where specific data was not found in the literature.
Mechanism of Action of this compound
The antimicrobial activity of this compound, a nitroimidazole, is dependent on its activation within the anaerobic bacterial cell. The process is initiated by the reduction of the nitro group of the morinidazole molecule. This reduction is catalyzed by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic bacteria. This process generates highly reactive nitroso radicals. These radicals can then interact with and damage bacterial DNA, leading to strand breakage and ultimately, cell death. This selective activation in anaerobic environments accounts for the targeted spectrum of activity of nitroimidazole compounds.
Mechanism of action of this compound in anaerobic bacteria.
Experimental Protocols for MIC Testing
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M11-A9 and are adapted for the testing of this compound.
Experimental Workflow for MIC Determination
General workflow for MIC determination.
Protocol 1: Broth Microdilution Method
This method is suitable for determining the MIC of this compound against various anaerobic bacteria in a liquid medium.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)
-
Anaerobic chamber or system
-
Sterile, sealed containers for media and reagents
-
Pipettes and sterile tips
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). Further dilutions should be made in the anaerobic growth medium.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile anaerobic broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no bacteria) for each organism tested.
-
-
Inoculum Preparation:
-
From a 24-48 hour culture plate, suspend several colonies in anaerobic broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within an anaerobic chamber, inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Seal the microtiter plates in an anaerobic environment (e.g., anaerobic jar or bag) and incubate at 35-37°C for 48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Agar Dilution Method
This method is considered the reference method for anaerobic susceptibility testing and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound powder
-
Anaerobic growth agar (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)
-
Sterile petri dishes (100 mm)
-
Anaerobic chamber or system
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Bacterial cultures of the test organisms
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt the anaerobic agar and cool to 48-50°C.
-
Add the appropriate volume of each this compound stock solution to molten agar to create a series of plates with two-fold dilutions of the drug. For example, to prepare a plate with a final concentration of 128 µg/mL, add 1 part of a 1280 µg/mL stock solution to 9 parts of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum for each test organism as described in the broth microdilution method (0.5 McFarland turbidity).
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the growth control plate and then progressing from the lowest to the highest drug concentration.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate them in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.
-
Quality Control
For both methods, it is essential to include quality control strains with known MIC values for this compound (or a relevant comparator like metronidazole) to ensure the accuracy and reproducibility of the results. Recommended QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.
Disclaimer
These application notes and protocols are intended for research purposes only and should be performed by trained personnel in a properly equipped laboratory. It is crucial to adhere to all safety guidelines and to consult the latest CLSI standards for the most up-to-date recommendations.
Application Notes and Protocols: (R)-Morinidazole in Combination Therapy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria. Its mechanism of action, similar to other nitroimidazoles, involves the inhibition of nucleic acid synthesis, leading to bacterial cell death. The therapeutic efficacy of this compound may be enhanced through combination therapy with other classes of antibiotics. This approach can broaden the antimicrobial spectrum, increase bactericidal activity, and potentially reduce the emergence of drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of this compound in combination with other antibiotics. While specific preclinical synergy data for this compound is limited in publicly available literature, this document leverages data from the closely related and well-studied nitroimidazole, metronidazole, as a surrogate to illustrate the concepts and potential applications. Researchers are encouraged to apply these protocols to generate specific data for this compound combinations.
Mechanism of Action: this compound
This compound is a prodrug that requires activation within the anaerobic bacterial cell. The core mechanism involves the following steps:
-
Cellular Uptake: The un-ionized form of this compound passively diffuses across the bacterial cell membrane.
-
Reductive Activation: Inside the anaerobic bacterium, the nitro group of this compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction generates highly reactive nitroso free radicals.
-
DNA Damage: These reactive intermediates interact with and disrupt the helical structure of bacterial DNA, leading to strand breakage and, ultimately, cell death.
This selective activation in anaerobic environments accounts for its targeted activity and minimal impact on aerobic bacteria and human cells.
Potential Signaling Pathways in Combination Therapy
The synergistic effect of this compound with other antibiotics can be attributed to multi-targeted inhibition of essential bacterial pathways. For instance, combining this compound with a cell wall synthesis inhibitor, such as a β-lactam, could lead to enhanced drug penetration and a dual assault on bacterial viability.
Caption: Dual inhibition of DNA and cell wall synthesis.
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
a. Workflow:
Caption: Workflow for the checkerboard synergy assay.
b. Detailed Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration of at least 10 times the expected MIC.
-
Prepare Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile anaerobic broth (e.g., supplemented Brucella broth) to each well.
-
Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of the second antibiotic.
-
Column 1 should contain only the dilutions of the second antibiotic, and row A should contain only the dilutions of this compound to determine their individual MICs. Well H12 should serve as a growth control (broth and inoculum only).
-
-
Prepare Bacterial Inoculum: Culture the anaerobic test organism (e.g., Bacteroides fragilis) on an appropriate agar medium. Suspend colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add 50 µL of the standardized bacterial inoculum to each well. Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
Determine MIC and Calculate FIC Index:
-
The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Synergy Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
a. Workflow:
Caption: Workflow for the time-kill synergy assay.
b. Detailed Protocol:
-
Prepare Bacterial Culture: Grow the test organism in anaerobic broth to the early-to-mid logarithmic phase of growth.
-
Prepare Test Tubes: Prepare tubes with anaerobic broth containing:
-
No antibiotic (growth control).
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
The second antibiotic at a sub-inhibitory concentration.
-
A combination of this compound and the second antibiotic at the same sub-inhibitory concentrations.
-
-
Inoculation and Incubation: Inoculate each tube with the logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL. Incubate the tubes in an anaerobic chamber at 37°C with agitation.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube. Perform serial dilutions in sterile broth and plate onto appropriate agar for colony forming unit (CFU) enumeration.
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Quantitative Data (Metronidazole as a Surrogate for this compound)
The following tables summarize in vitro synergy data for metronidazole in combination with other antibiotics against various anaerobic bacteria. This data is provided as an example of how to present results for this compound once they are generated.
Table 1: In Vitro Synergy of Metronidazole with Amoxicillin against Actinobacillus actinomycetemcomitans
| Strain | MIC of Metronidazole Alone (µg/mL) | MIC of Amoxicillin Alone (µg/mL) | MIC of Metronidazole in Combination (µg/mL) | MIC of Amoxicillin in Combination (µg/mL) | FIC Index | Interpretation |
| Strain 1 | 8 | 2 | 2 | 0.25 | 0.375 | Synergy |
| Strain 2 | 16 | 4 | 4 | 0.5 | 0.375 | Synergy |
| Strain 3 | 4 | 1 | 1 | 0.25 | 0.5 | Additive |
Data is illustrative and based on findings for metronidazole.
Table 2: In Vitro Synergy of Metronidazole with Ciprofloxacin against Anaerobic Bacteria
| Organism | MIC of Metronidazole Alone (µg/mL) | MIC of Ciprofloxacin Alone (µg/mL) | MIC of Metronidazole in Combination (µg/mL) | MIC of Ciprofloxacin in Combination (µg/mL) | FIC Index | Interpretation |
| B. fragilis | 1 | 8 | 0.25 | 2 | 0.5 | Additive |
| C. perfringens | 0.5 | 4 | 0.125 | 1 | 0.5 | Additive |
Data is illustrative and based on findings for metronidazole.
Table 3: In Vitro Synergy of Metronidazole with Clindamycin against Bacteroides fragilis
| Strain | MIC of Metronidazole Alone (µg/mL) | MIC of Clindamycin Alone (µg/mL) | MIC of Metronidazole in Combination (µg/mL) | MIC of Clindamycin in Combination (µg/mL) | FIC Index | Interpretation |
| Strain A | 0.5 | 0.25 | 0.125 | 0.0625 | 0.5 | Additive |
| Strain B | 1 | 0.5 | 0.25 | 0.125 | 0.5 | Additive |
| Strain C | 0.25 | 0.125 | 0.0625 | 0.03125 | 0.5 | Additive |
Data is illustrative and based on findings for metronidazole.
Conclusion
The combination of this compound with other antibiotics presents a promising strategy for the treatment of anaerobic and mixed bacterial infections. The protocols detailed in these application notes provide a framework for the systematic evaluation of these combinations. While specific data for this compound is still emerging, the extensive research on the related compound, metronidazole, suggests a strong potential for synergistic and additive interactions. Further in vitro and in vivo studies are warranted to fully elucidate the clinical utility of this compound in combination therapy.
Application Notes and Protocols: Experimental Design for Phase I Clinical Trials of (R)-Morinidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and implementation of a Phase I clinical trial for the novel antimicrobial agent, (R)-Morinidazole. The protocols are intended to serve as a foundational guide for investigating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.
Introduction
This compound is a third-generation 5-nitroimidazole antimicrobial agent, a class of drugs known for their efficacy against anaerobic bacteria and certain protozoa.[1] Like other nitroimidazoles, its mechanism of action involves the reductive activation of its nitro group within anaerobic microorganisms.[2] This process generates reactive nitroso radicals that disrupt microbial DNA, leading to cell death.[3] Preclinical studies have indicated promising activity and a favorable safety profile for this compound. Phase I clinical trials are the first-in-human studies and are critical for evaluating the safety and tolerability of a new investigational medicinal product (IMP).[4][5]
Signaling Pathway: Mechanism of Action
The antimicrobial activity of this compound is initiated by its entry into the microbial cell. Inside the anaerobic environment of the microorganism, the nitro group of this compound is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction leads to the formation of cytotoxic reactive nitrogen species, which are responsible for the drug's bactericidal effect through DNA damage and inhibition of nucleic acid synthesis.[2][3][6]
Phase I Clinical Trial Design
A typical Phase I study for a new antimicrobial agent like this compound involves a randomized, double-blind, placebo-controlled design.[7] The study is generally divided into two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.[8][9]
Study Objectives
-
Primary Objective: To evaluate the safety and tolerability of single and multiple ascending doses of this compound in healthy adult subjects.
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound and its major metabolites (M8-1, M8-2, and M7) after single and multiple doses.
-
To assess dose proportionality of this compound.
-
To evaluate the effect of food on the pharmacokinetics of this compound (optional cohort).
-
Study Design Workflow
Experimental Protocols
Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study
4.1.1. Subject Population: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
4.1.2. Study Design:
-
Part A (SAD): Sequential cohorts of subjects will receive a single oral dose of this compound or placebo. Dose escalation to the next cohort will occur after a thorough review of safety and tolerability data from the preceding cohort.
-
Part B (MAD): Sequential cohorts of subjects will receive a daily oral dose of this compound or placebo for a specified duration (e.g., 7-14 days). Dose escalation will be guided by the safety and PK data from the SAD phase and previous MAD cohorts.
4.1.3. Dosing Regimen (Example):
| Phase | Cohort | Dose Level | Number of Subjects (Active:Placebo) |
| SAD | 1 | 50 mg | 6:2 |
| 2 | 100 mg | 6:2 | |
| 3 | 200 mg | 6:2 | |
| 4 | 400 mg | 6:2 | |
| 5 | 800 mg | 6:2 | |
| MAD | 1 | 100 mg once daily for 7 days | 8:2 |
| 2 | 200 mg once daily for 7 days | 8:2 | |
| 3 | 400 mg once daily for 7 days | 8:2 |
4.1.4. Safety and Tolerability Assessments:
-
Continuous monitoring for adverse events (AEs).
-
Vital signs (systolic and diastolic blood pressure, heart rate, respiratory rate, and body temperature) at predefined time points.
-
12-lead electrocardiograms (ECGs).
-
Clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening, baseline, and specified post-dose time points.
Protocol: Pharmacokinetic (PK) Analysis
4.2.1. Sample Collection:
-
SAD Phase: Serial blood samples will be collected pre-dose and at specified time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose. Urine will be collected pre-dose and over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose.
-
MAD Phase: Serial blood samples will be collected on Day 1 and at steady-state (e.g., Day 7) at the same time points as the SAD phase. Trough samples will be collected pre-dose on specified days. Urine collection will follow a similar schedule as the SAD phase on Day 1 and at steady-state.
4.2.2. Bioanalytical Method: Concentrations of this compound and its major metabolites in plasma and urine will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]
4.2.3. LC-MS/MS Parameters (Example based on Metronidazole): [10][11]
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile |
| Flow Rate | 0.25 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound and its metabolites (e.g., based on precursor and product ions) |
4.2.4. Pharmacokinetic Parameters: The following PK parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F.
Protocol: Pharmacodynamic (PD) Assessment (Exploratory)
4.3.1. Rationale: While Phase I trials in healthy volunteers do not primarily assess efficacy, exploratory PD markers can provide valuable information about the drug's biological activity.[6] For an antimicrobial, this can involve assessing its effect on the commensal microbiome.
4.3.2. Sample Collection: Stool samples will be collected at screening, baseline, and at the end of the MAD treatment period.
4.3.3. Analysis:
-
16S rRNA gene sequencing: To characterize changes in the composition and diversity of the gut microbiota.
-
Quantitative PCR (qPCR): To quantify the abundance of specific anaerobic bacteria.
Data Presentation
All quantitative data from the Phase I trial should be summarized in tables to facilitate comparison between dose cohorts.
Table 1: Summary of Pharmacokinetic Parameters of this compound following Single Ascending Doses
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-inf (ng·hr/mL) | t1/2 (hr) |
| 50 mg | 6 | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) | Mean (SD) |
| 100 mg | 6 | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) | Mean (SD) |
| 200 mg | 6 | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) | Mean (SD) |
| 400 mg | 6 | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) | Mean (SD) |
| 800 mg | 6 | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) | Mean (SD) |
SD: Standard Deviation
Table 2: Summary of Adverse Events (AEs) by Dose Group
| System Organ Class | 50 mg (N=8) | 100 mg (N=8) | 200 mg (N=8) | 400 mg (N=8) | 800 mg (N=8) | Placebo (N=10) |
| Gastrointestinal Disorders | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Nausea | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Diarrhea | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Nervous System Disorders | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Headache | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Dizziness | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
| Total Subjects with ≥1 AE | n (%) | n (%) | n (%) | n (%) | n (%) | n (%) |
n (%): number and percentage of subjects reporting the adverse event.
Conclusion
The successful execution of a well-designed Phase I clinical trial is paramount for the continued development of this compound. The protocols outlined in these application notes provide a robust framework for assessing the safety, tolerability, and pharmacokinetic profile of this promising antimicrobial agent. The data generated will be crucial for making informed decisions regarding dose selection for subsequent Phase II efficacy studies.
References
- 1. fda.gov [fda.gov]
- 2. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 3. abpi.org.uk [abpi.org.uk]
- 4. How to Plan a Phase 1 Clinical Trial | ACM Global Laboratories [acmgloballab.com]
- 5. What is the role of pharmacodynamics in Phase I clinical trials? [synapse.patsnap.com]
- 6. A First-in-Human Phase 1 Randomized Single and Multiple Ascending Dose Study of RPh201 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. allucent.com [allucent.com]
- 9. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving (R)-Morinidazole solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Morinidazole. The focus is on addressing common challenges related to its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A: There is limited published data on the specific aqueous solubility of this compound. However, as a nitroimidazole derivative, it is anticipated to have low water solubility, similar to related compounds like Metronidazole, which is sparingly soluble in water. One supplier notes that this compound is soluble in DMSO at concentrations of 100 mg/mL or higher, but aqueous solubility data is not provided.
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
A: Low aqueous solubility is a common issue with nitroimidazole compounds. Here are several approaches you can take to improve the solubility of this compound, based on techniques successful with similar molecules:
-
Co-solvents: Try adding a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous solution.
-
pH Adjustment: The solubility of ionizable compounds can often be increased by adjusting the pH of the solution. Experiment with a range of pH values to find the optimal solubility for this compound.
-
Excipients: Consider the use of solubilizing agents. Cyclodextrins, for instance, have been shown to increase the aqueous solubility of benzoyl metronidazole by approximately 9.7-fold.[1]
-
Solid Dispersions: For solid dosage form development, creating solid dispersions of this compound with hydrophilic polymers like PEG 6000 or mannitol can enhance its dissolution rate.
Q3: I am observing degradation of my this compound stock solution. How can I improve its stability?
A: The stability of this compound in solution can be influenced by several factors. Here are some troubleshooting steps:
-
pH Control: The degradation of nitroimidazoles can be pH-dependent. Prepare your solutions in a buffered system to maintain a stable pH.
-
Light Protection: Protect your solutions from light, as photolytic degradation can occur. Use amber vials or wrap your containers in aluminum foil.
-
Temperature Control: Store your solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.
-
Avoid Oxidizing Agents: Be mindful of other components in your formulation that could act as oxidizing agents, as these can promote degradation.
-
Forced Degradation Studies: To understand the degradation profile of this compound, it is advisable to conduct forced degradation studies. This involves exposing the drug to stress conditions such as acid, base, oxidation, and light to identify potential degradation products and pathways.
Q4: How can I quantify the concentration of this compound in my samples?
A: A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A published HPLC method for the simultaneous quantification of metronidazole, tinidazole, ornidazole, and morinidazole in human saliva could be adapted for your in vitro samples.[2]
Troubleshooting Guides
Problem: Poor Solubility of this compound in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| The compound precipitates out of solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | 1. Decrease the concentration of this compound.2. Introduce a co-solvent (e.g., ethanol, PEG 300).3. Adjust the pH of the solution.4. Add a solubilizing excipient (e.g., cyclodextrin). |
| The dissolution process is very slow. | The particle size of the this compound powder is large, reducing the surface area for dissolution. | 1. Use micronized this compound powder if available.2. Gently warm and sonicate the solution to aid dissolution. |
Problem: Instability of this compound in Aqueous Solutions
| Symptom | Possible Cause | Suggested Solution |
| A decrease in the parent drug concentration is observed over time. | Chemical degradation of this compound. | 1. Confirm the pH of the solution and use a buffer to maintain it.2. Protect the solution from light.3. Store the solution at a lower temperature (e.g., 4°C or -20°C).4. Prepare fresh solutions before each experiment. |
| The appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify the degradation products.2. Adjust formulation or storage conditions to minimize the formation of specific degradants. |
| The solution changes color. | Potential degradation of the nitroimidazole ring. | 1. Investigate the cause of the color change through analytical techniques.2. Discard the solution and prepare a fresh batch under optimized conditions. |
Experimental Protocols
Protocol 1: Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Add an excess amount of this compound powder to a series of vials containing the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
The average concentration from replicate samples represents the equilibrium solubility.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
HPLC system with UV detector
Methodology:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Heat the this compound stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Overcoming (R)-Morinidazole Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (R)-Morinidazole-resistant bacterial isolates.
Disclaimer: As of late 2025, specific published studies detailing resistance mechanisms and counter-strategies exclusively for this compound are limited. The information provided herein is based on the well-established principles of resistance to 5-nitroimidazole antibiotics, primarily using metronidazole as a representative compound of this class. The mechanisms and protocols are expected to be highly relevant for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 5-nitroimidazole prodrug. Its antimicrobial activity depends on its selective uptake by anaerobic or microaerophilic bacteria and subsequent activation. Inside the bacterium, the nitro group of this compound is reduced by bacterial nitroreductases.[1][2] This process forms highly reactive nitro radical anions and other intermediates that induce lethal damage to bacterial DNA and other macromolecules, ultimately leading to cell death.[1][2]
Q2: What are the most common mechanisms by which bacteria develop resistance to nitroimidazoles like this compound?
A2: Bacterial resistance to nitroimidazoles is multifactorial but typically involves one or more of the following mechanisms:
-
Reduced Drug Activation: This is the most prevalent mechanism. Mutations (including point mutations, frameshifts, or deletions) in the genes encoding nitroreductases (e.g., rdxA, frxA) can lead to the production of non-functional or less efficient enzymes.[3][4][5] Without proper enzymatic activity, the prodrug is not converted to its active, toxic form.
-
nim Gene-Mediated Inactivation: Bacteria may acquire nim genes, which encode a 5-nitroimidazole reductase.[6][7] This enzyme modifies the nitro group of the drug, converting it into a non-toxic amine derivative, effectively inactivating it.[4] While the presence of nim genes may not always confer high-level resistance, it can allow for rapid induction of resistance upon exposure.[6][8]
-
Increased Drug Efflux: Although less common for this class of drugs, overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the cell, preventing it from reaching the necessary intracellular concentration for activation.[9][10][11]
-
Altered Metabolic Pathways: Downregulation of metabolic pathways that provide the necessary low-redox potential electrons for drug activation, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system, can contribute to resistance.[12][13]
-
Enhanced DNA Repair and Oxidative Stress Responses: Increased capacity to repair DNA damage caused by the activated drug or to scavenge the reactive oxygen species generated during "futile cycling" can also play a role in resistance.[14]
Q3: Can resistance to this compound be reversed or overcome?
A3: Yes, several laboratory strategies can be employed to overcome resistance. The most common approach is the use of combination therapy, where this compound is administered with a second agent that acts synergistically.[15][16] This could be another antibiotic that targets a different cellular pathway or an adjuvant, such as an efflux pump inhibitor, that restores the bacterium's susceptibility to this compound.[11]
Troubleshooting Guides
Issue 1: An isolate previously susceptible to this compound now shows a high Minimum Inhibitory Concentration (MIC).
-
Question: I've observed a significant (e.g., >8-fold) increase in the MIC of this compound for my bacterial isolate after several passages. What is the likely cause and how can I investigate it?
-
Answer: This suggests the development of acquired resistance. The most probable cause is a mutation in a nitroreductase gene.
-
Troubleshooting Steps:
-
Sequence Key Genes: Perform PCR and Sanger sequencing of known nitroreductase genes (e.g., rdxA, frxA) and compare the sequence to that of the original, susceptible parent strain. Look for nonsense, frameshift, or significant missense mutations.[4][17]
-
Screen for nim Genes: Use established PCR primers to screen the resistant isolate for the presence of nim genes (nimA through nimK).[6][18] Their presence, especially if absent in the parent strain, is a strong indicator of acquired resistance.
-
Perform Gene Expression Analysis: If sequencing does not reveal a cause, use quantitative real-time PCR (qRT-PCR) to assess the expression levels of nitroreductase and efflux pump genes. Significant downregulation of a nitroreductase or upregulation of an efflux pump could be responsible.
-
-
Issue 2: My checkerboard assay is not showing synergy between this compound and my chosen combination agent.
-
Question: I am testing a potential synergistic agent with this compound against a resistant isolate, but the Fractional Inhibitory Concentration Index (FICI) is consistently in the "indifferent" range (>0.5 to 4.0). What could be wrong?
-
Answer: This indicates that the two agents do not enhance each other's activity under the tested conditions, or that the resistance mechanism is not affected by the second agent.
-
Troubleshooting Steps:
-
Verify the Resistance Mechanism: Ensure you have a hypothesis for the resistance mechanism. If resistance is due to a non-functional nitroreductase, an efflux pump inhibitor will have no effect. Synergy is more likely if the two drugs target different, independent pathways (e.g., cell wall synthesis and DNA damage).
-
Check Drug Concentrations: Ensure your concentration ranges in the checkerboard assay bracket the MIC of each drug alone. The standard is to test from at least 4x MIC down to 1/16x MIC for each agent.
-
Confirm Inoculum Density: An incorrect bacterial inoculum density can significantly affect MIC results. Standardize your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it according to the protocol to achieve the correct final density in the wells.[19]
-
Try Different Compound Classes: The chosen agent may simply not be synergistic. Test agents from different antibiotic classes. For example, agents that disrupt the cell wall (e.g., beta-lactams like amoxicillin) may facilitate the entry of this compound and have a synergistic effect.[20][21]
-
-
Issue 3: I am trying to induce resistance in vitro by serial passage, but the MIC is not increasing.
-
Question: I have been passaging a susceptible isolate on agar plates with sub-inhibitory concentrations of this compound, but the MIC remains unchanged. Why is this happening?
-
Answer: Resistance development is a stochastic process and may not occur over a short timeframe. The conditions may also not be optimal for selecting resistant mutants.
-
Troubleshooting Steps:
-
Use a Broth-Based Method: A broth microdilution-based serial passage experiment may be more effective than agar plates for maintaining consistent sub-lethal pressure.
-
Adjust the Selection Pressure: The concentration of this compound may be too low to select for mutants or too high, killing off any potential mutants before they can establish. Start with a concentration of 0.5x the initial MIC and passage the bacteria daily, doubling the drug concentration in the next passage for the culture that grew at the highest concentration.[22]
-
Increase Population Size and Time: Use a larger starting inoculum and continue the experiment for a longer duration (e.g., 15-30 days) to increase the probability of a resistance-conferring mutation arising and being selected.
-
Consider a Mutator Strain: If available, using a host strain with a higher intrinsic mutation rate (e.g., deficient in mismatch repair) can accelerate the in vitro evolution of resistance.
-
-
Data Presentation
Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated from checkerboard assay data to quantify the interaction between two antimicrobial agents.[23][24]
| FICI Value | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their independent effects. |
| > 0.5 to 4.0 | Indifference / Additive | The combined effect is equal to or the simple sum of their independent effects. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. |
Table 2: Example Synergy Data for Metronidazole Combinations
This table presents example FICI values from a study on Actinobacillus actinomycetemcomitans, demonstrating synergy between metronidazole and amoxicillin.[20] This serves as a model for how to present data when testing combinations with this compound.
| Organism | Combination | FICI Range | Outcome |
| A. actinomycetemcomitans | Metronidazole + Amoxicillin | 0.3 - 0.7 | Synergy / Additive |
| A. actinomycetemcomitans | Metronidazole + Hydroxymetabolite | 0.3 - 0.7 | Synergy / Additive |
Experimental Protocols
Protocol 1: Synergy Testing via Broth Microdilution Checkerboard Assay
This protocol determines the nature of the interaction between this compound and a second compound against a bacterial isolate.
Methodology:
-
Prepare Drug Stock Solutions: Prepare concentrated stock solutions of this compound (Drug A) and the combination agent (Drug B) in an appropriate solvent.
-
Prepare Inoculum: Culture the bacterial isolate overnight. The next day, suspend colonies in Mueller-Hinton Broth (MHB) to match a 0.5 McFarland turbidity standard. Dilute this suspension so that the final concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.[19]
-
Set up the Checkerboard Plate:
-
Use a 96-well microtiter plate. Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Drug A in MHB. Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of Drug B.
-
The result is a matrix of wells containing unique combinations of concentrations of both drugs.
-
Include a row with dilutions of Drug A only (to re-determine its MIC) and a column with dilutions of Drug B only.[25]
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic or microaerophilic conditions as required).
-
Reading Results: After incubation, determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate FICI: For each well showing growth inhibition, calculate the FICI using the formula:
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Where FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Determine Interaction: The FICI value for the combination is the lowest FICI calculated from all inhibitory combinations. Interpret this value using Table 1.[26]
Protocol 2: In Vitro Generation of this compound-Resistant Mutants
This protocol uses serial passage in the presence of sub-inhibitory drug concentrations to select for resistant mutants.
Methodology:
-
Determine Baseline MIC: First, determine the initial MIC of the susceptible parent strain for this compound using a standard broth microdilution method.
-
Initial Exposure: In a sterile tube or flask, inoculate the parent strain into fresh broth containing this compound at a concentration of 0.5x the baseline MIC.
-
Serial Passage:
-
Incubate under appropriate conditions until growth is observed (typically 24-48 hours).
-
Use this culture to inoculate a new series of tubes containing broth with increasing concentrations of this compound (e.g., 1x, 2x, 4x, 8x the previous concentration).
-
After incubation, take the culture from the tube with the highest concentration that still permitted growth and use it as the inoculum for the next round of serial passages.
-
-
Repeat: Continue this process for 15-30 days or until a significant increase in MIC (e.g., ≥8-fold) is observed.[22]
-
Isolate and Characterize: Once a resistant population is established, streak the culture onto an agar plate to obtain single colonies. Confirm the MIC of these individual clones to ensure the resistance phenotype is stable. These clones can then be used for genetic and phenotypic characterization.
Visualizations
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 3. Role of NADPH-insensitive nitroreductase gene to metronidazole resistance of Helicobacter pylori strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational Analysis of Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. frontiersin.org [frontiersin.org]
- 9. Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metronidazole - Wikipedia [en.wikipedia.org]
- 11. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 12. Mechanisms of in vitro development of resistance to metronidazole in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potentially synergistic antimicrobial combinations with metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 17. High frequency of point mutations in the nitroreductase 4 and 6 genes of Trichomonas vaginalis associated with metronidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic effects between amoxicillin, metronidazole, and the hydroxymetabolite of metronidazole against Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of resistance to metronidazole and minocycline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. emerypharma.com [emerypharma.com]
- 26. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Optimizing (R)-Morinidazole Dosage in Preclinical Infection Models
Welcome to the technical support center for researchers utilizing (R)-Morinidazole in preclinical infection models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Morinidazole and other nitroimidazoles?
This compound is the R-enantiomer of Morinidazole, a third-generation 5-nitroimidazole antimicrobial agent.[1] Like other nitroimidazoles, its mechanism of action involves the disruption of DNA synthesis in anaerobic microorganisms.[2] Morinidazole is developed for treating anaerobic bacterial infections.[1] It is important to note that the two enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties.[3] In the case of Morinidazole, the (R)-enantiomer is reported to be the less active of the two.[4]
Q2: What are the target anaerobic bacteria for this compound?
Morinidazole has demonstrated in vitro activity against a range of anaerobic bacteria. In a clinical trial, the minimum inhibitory concentration (MIC) values for Morinidazole against various anaerobes, including Bacteroides fragilis, were determined.[5]
Table 1: In Vitro Antibacterial Activity of Morinidazole Against Anaerobic Bacteria
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 2 | 4 | 1–8 |
Data from a clinical trial of Morinidazole. MIC50 and MIC90 are the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.[5]
Q3: What are the key pharmacokinetic parameters to consider when designing a preclinical study with this compound?
While specific preclinical pharmacokinetic data for this compound is limited in publicly available literature, general pharmacokinetic principles for nitroimidazoles can be considered. Key parameters to assess include:
-
Cmax: The maximum plasma concentration of the drug.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
T½ (Half-life): The time it takes for the drug concentration in the body to be reduced by half.
For nitroimidazoles like metronidazole, oral bioavailability is generally good, and they distribute widely into tissues.[6][7] It is crucial to determine these parameters for this compound in your specific animal model to establish an effective dosing regimen.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy in an Anaerobic Infection Model
Symptoms:
-
High bacterial load in the target tissue (e.g., abscess, peritoneum) despite treatment with this compound.
-
No significant difference in survival rates between treated and control groups.
Possible Causes and Troubleshooting Steps:
-
Inadequate Dosage: The administered dose of this compound may be insufficient to achieve therapeutic concentrations at the site of infection.
-
Solution: Conduct a dose-ranging study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD). A suggested starting point for a dose-ranging study in a mouse model of anaerobic infection is presented in the experimental protocols section.
-
-
Poor Bioavailability or Rapid Metabolism: The formulation or route of administration may lead to poor absorption or rapid clearance of this compound.
-
Solution:
-
Ensure the formulation is appropriate for the chosen route of administration. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose is commonly used for nitroimidazoles.
-
Conduct a pilot pharmacokinetic study to determine the Cmax, AUC, and half-life of this compound in your animal model. This will help you understand the drug's exposure profile and adjust the dosing regimen accordingly.
-
-
-
Enantiomeric Activity: As the (R)-enantiomer is reported to be less active, the observed efficacy may be inherently lower than that of the racemate or the (S)-enantiomer.
-
Solution: If possible, include a treatment arm with racemic Morinidazole or the (S)-enantiomer as a positive control to benchmark the efficacy of the (R)-enantiomer.
-
-
Host Factors: The specific animal model and its immune status can influence treatment outcomes.
-
Solution: Ensure your animal model is appropriate for studying anaerobic infections and that the infection is well-established before initiating treatment.
-
Workflow for Troubleshooting Suboptimal Efficacy
Caption: Troubleshooting workflow for addressing suboptimal efficacy.
Issue 2: High Variability in Experimental Results
Symptoms:
-
Large standard deviations in bacterial load or survival data within the same treatment group.
-
Inconsistent results between replicate experiments.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Dosing Technique: Variability in the administered volume or improper oral gavage technique can lead to inconsistent drug exposure.
-
Solution: Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, use appropriately sized feeding needles and verify the correct placement to avoid accidental administration into the trachea.
-
-
Formulation Instability: If this compound is in a suspension, it may settle over time, leading to inconsistent concentrations being drawn for administration.
-
Solution: Ensure the suspension is thoroughly vortexed or mixed immediately before each animal is dosed. Conduct stability studies of the formulation to ensure homogeneity over the duration of the experiment.
-
-
Variable Infection Inoculum: Inconsistent numbers of bacteria in the initial inoculum will lead to variability in the severity of the infection and, consequently, the treatment outcome.
-
Solution: Standardize the preparation of the bacterial inoculum. Plate serial dilutions of the inoculum for each experiment to confirm the colony-forming units (CFU) administered.
-
-
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment and control groups.
-
Logical Flow for Minimizing Experimental Variability
Caption: Key considerations for reducing experimental variability.
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study of this compound in a Mouse Abscess Model of Bacteroides fragilis Infection
Objective: To determine the in vivo efficacy of different doses of this compound in a murine subcutaneous abscess model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Bacteroides fragilis (e.g., ATCC 25285)
-
Anaerobic growth medium (e.g., supplemented Brain Heart Infusion broth)
-
6-8 week old female BALB/c mice
-
Sterile syringes and gavage needles
-
Calipers
Methodology:
-
Inoculum Preparation:
-
Culture B. fragilis under anaerobic conditions to mid-log phase.
-
Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of approximately 10^9 CFU/mL. The exact concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension subcutaneously into the right flank of each mouse.
-
-
Treatment Groups:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: this compound (e.g., 50 mg/kg)
-
Group 5 (Optional): Positive control (e.g., metronidazole at a known effective dose)
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle daily. Ensure the suspension is homogenous.
-
24 hours post-infection, begin treatment. Administer the assigned treatment orally via gavage once or twice daily for 5-7 consecutive days.
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of illness.
-
Measure the abscess dimensions (length and width) daily using calipers.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically excise the abscesses, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU enumeration on appropriate agar plates under anaerobic conditions.
-
-
Data Analysis:
-
Calculate the mean log10 CFU per gram of abscess tissue for each group.
-
Compare the bacterial loads in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Experimental Workflow for In Vivo Efficacy Study
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (R)-Morinidazole In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with (R)-Morinidazole in vivo, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 5-nitroimidazole antimicrobial agent. Its mechanism of action is similar to other drugs in this class, such as metronidazole. It functions as a prodrug that requires reductive activation of its nitro group by anaerobic microorganisms. Once activated, it forms reactive nitroso radicals that disrupt the DNA of these microbial cells, leading to cell death. This selective activation in anaerobic environments is key to its antimicrobial activity and contributes to its relatively low toxicity in host mammalian cells which are primarily aerobic.
Q2: What are the known off-target effects of nitroimidazole antibiotics like this compound in vivo?
The most well-documented off-target effects for the nitroimidazole class of antibiotics are neurotoxicity and the induction of oxidative stress. High doses and prolonged use have been associated with peripheral neuropathy and central nervous system (CNS) toxicity. The mechanism for neurotoxicity is thought to involve interference with neuronal proteins and potentially GABAergic neurotransmission. Oxidative stress can arise from the generation of reactive oxygen species (ROS) during the metabolic processing of the drug in host cells, although the exact pro-oxidant versus antioxidant effects can be complex and context-dependent.
Q3: How does the chemical nature of this compound potentially reduce its off-target effects compared to other nitroimidazoles?
This compound is characterized by its high water solubility. This property is significant because it may limit its ability to penetrate the blood-brain barrier (BBB). Reduced BBB penetration is hypothesized to lead to a lower incidence of central nervous system-related adverse reactions compared to less water-soluble nitroimidazoles like metronidazole.[1]
Q4: What are the typical clinical side effects observed with Morinidazole?
Clinical trials with morinidazole have shown it to be generally safe and well-tolerated. The most common drug-related adverse events are typically mild to moderate and include nausea, dizziness, abdominal discomfort, and vomiting.[1][2][3][4][5] In comparative clinical trials, morinidazole has demonstrated a better safety profile with fewer drug-related adverse events than ornidazole.[3]
Troubleshooting Guides
Issue 1: Observing signs of neurotoxicity in animal models.
Symptoms: Ataxia, tremors, convulsions, altered gait, or lethargy in rodents.
Potential Cause: High dosage or prolonged administration of this compound leading to off-target effects on the central or peripheral nervous system. While this compound is suggested to have lower CNS penetration, high concentrations or extended exposure could still lead to neurotoxic effects.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the administered dose. Conduct a dose-response study to identify the minimum effective dose with the lowest observable adverse effects.
-
Monitor Administration Schedule: If the experiment allows, consider altering the dosing schedule (e.g., less frequent administration) to see if this alleviates the neurotoxic signs while maintaining efficacy.
-
Assess Blood-Brain Barrier Penetration: If neurotoxicity is a persistent concern, it may be necessary to quantify the extent to which this compound is crossing the BBB in your animal model.
-
Behavioral and Histopathological Analysis: Implement a neurotoxicity screening battery to systematically assess motor function, sensory function, and overall behavior. At the end of the study, perform a detailed histopathological examination of the brain and peripheral nerves.
Issue 2: Inconsistent or unexpected markers of oxidative stress in tissues.
Observation: Variable levels of lipid peroxidation products (e.g., malondialdehyde - MDA) or inconsistent activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase) in tissue homogenates from treated animals.
Potential Cause: The relationship between nitroimidazoles and oxidative stress is complex. The drug's metabolism can generate reactive oxygen species, but the cellular response can vary depending on the tissue type, the animal's overall health, and the experimental conditions.
Troubleshooting Steps:
-
Standardize Sample Collection and Processing: Ensure that all tissue samples are collected, processed, and stored under identical conditions to minimize ex vivo oxidation. Flash-freeze tissues in liquid nitrogen immediately after collection.
-
Use Multiple Biomarkers: Relying on a single marker for oxidative stress can be misleading. It is recommended to measure a panel of markers, including products of lipid peroxidation (e.g., F2-isoprostanes, MDA), protein oxidation (e.g., protein carbonyls), and the activity of key antioxidant enzymes (SOD, catalase, glutathione peroxidase).
-
Time-Course Analysis: The induction of oxidative stress and the subsequent antioxidant response can be time-dependent. Conduct a time-course study to understand the kinetics of these changes following this compound administration.
-
Control for Confounding Factors: Ensure that the diet and housing conditions of the animals are consistent, as these can influence baseline levels of oxidative stress.
Quantitative Data Summary
Table 1: Clinical Efficacy and Adverse Events of Morinidazole vs. Ornidazole in Pelvic Inflammatory Disease
| Parameter | Morinidazole (500 mg, twice daily) | Ornidazole (500 mg, twice daily) | p-value |
| Clinical Resolution Rate (Per-Protocol Set) | 96.86% (154/159) | 96.73% (148/153) | N/A |
| Bacteriological Success Rate (Microbiologically Valid) | 100% (32/32) | 89.66% (26/29) | N/A |
| Drug-Related Adverse Events | 32.74% (55/168) | 47.06% (80/170) | < 0.01 |
Data from a multicenter, double-blind, randomized trial.[3]
Table 2: Common Drug-Related Adverse Events in a Phase IV Trial of Morinidazole
| Adverse Event | Incidence (%) (n=474) |
| Nausea | 5.91 |
| Dizziness | 3.80 |
| Abdominal Discomfort | 2.32 |
| Vomiting | 2.11 |
| Pruritus | 1.90 |
| Epigastric Pain | 1.69 |
| Headache | 1.69 |
| Decreased White Blood Cell Count | 1.69 |
| Diarrhea | 1.48 |
| Flatulence | 1.27 |
| Elevated Blood Creatinine | 1.05 |
Data from a multicenter, prospective, open-label phase IV trial.[1][2][4][5]
Experimental Protocols
Protocol 1: In Vivo Neurotoxicity Assessment in Rodents
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 424: Neurotoxicity Study in Rodents.[6][7][8]
1. Animal Model and Dosing:
- Species: Adult rats (e.g., Wistar or Sprague-Dawley).
- Groups: At least three dose groups of this compound and a vehicle control group. At least 10 males and 10 females per group.
- Administration: The route of administration should be relevant to the intended human use (e.g., oral gavage). Dosing can be for 28 or 90 days.
2. Functional Observational Battery (FOB):
- Perform FOB before the first dose, at peak effect timepoints, and at the end of the study.
- Observations Include:
- Home cage: Posture, activity level, signs of convulsions or tremors.
- Open field: Gait, arousal, stereotypy, grooming.
- Sensory: Response to auditory, visual, and tactile stimuli.
- Neuromuscular: Grip strength, landing foot splay.
- Autonomic: Piloerection, salivation, body temperature.
3. Motor Activity Assessment:
- Use an automated device to measure motor activity at selected timepoints.
4. Neuropathology:
- At the end of the study, perfuse a subset of animals from each group with a fixative.
- Collect and process brain, spinal cord, and peripheral nerves for histopathological examination.
- Use special stains to identify any neuronal damage or degeneration.
Protocol 2: Measurement of Lipid Peroxidation (TBARS Assay) in Tissue Homogenates
This protocol is a common method for assessing oxidative stress.[9][10]
1. Reagents:
- Trichloroacetic acid (TCA) solution
- Thiobarbituric acid (TBA) solution
- Malondialdehyde (MDA) standard
- Phosphate buffered saline (PBS)
2. Tissue Homogenization:
- Homogenize a known weight of tissue in ice-cold PBS.
- Centrifuge the homogenate at a low speed to pellet cellular debris. Collect the supernatant.
3. TBARS Reaction:
- Add TCA solution to the supernatant to precipitate proteins.
- Centrifuge and collect the protein-free supernatant.
- Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
- Cool the samples on ice.
4. Measurement:
- Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
- Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity in Tissue Homogenates
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.[11][12][13][14]
1. Reagents:
- Xanthine
- Xanthine Oxidase
- Nitroblue Tetrazolium (NBT)
- Catalase
- Phosphate buffer
2. Tissue Homogenization:
- Homogenize a known weight of tissue in ice-cold phosphate buffer.
- Centrifuge at high speed to obtain the cytosolic fraction (supernatant).
3. Enzyme Assay:
- In a 96-well plate, add the tissue supernatant, xanthine, NBT, and catalase.
- Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, which will reduce NBT to formazan (a colored product).
- SOD in the tissue sample will compete with NBT for the superoxide radicals, thus inhibiting the color change.
- Measure the absorbance at 560 nm over time using a microplate reader.
4. Calculation:
- The SOD activity is calculated as the percentage of inhibition of NBT reduction and is expressed as units per milligram of protein.
Visualizations
Caption: Mechanism of action of this compound in anaerobic bacteria.
Caption: Experimental workflow for in vivo neurotoxicity assessment.
Caption: Hypothesized relationship for reduced CNS off-target effects.
References
- 1. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. Preclinical toxicology profile of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 5. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. oecd.org [oecd.org]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (R)-Morinidazole Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of (R)-Morinidazole. Our aim is to help you address variability and other challenges encountered during your experiments.
Troubleshooting Guides
Variability in pharmacokinetic (PK) parameters is a common challenge in drug development. This section provides data and protocols to help you identify and troubleshoot potential sources of variability in your this compound studies.
Data Presentation: Comparative Pharmacokinetic Parameters of Morinidazole
Understanding the expected range of pharmacokinetic parameters is crucial for identifying significant deviations in your own studies. The following table summarizes key pharmacokinetic parameters of Morinidazole from a study in healthy subjects and patients with severe renal impairment, illustrating the impact of patient population on drug disposition.
| Pharmacokinetic Parameter | Healthy Volunteers (n=11) | Severe Renal Impairment (n=11) |
| Morinidazole | ||
| Cmax (mg/L) | 13.2 ± 2.5 | 14.9 ± 3.1 |
| AUC0-t (mg·h/L) | 86.7 ± 15.4 | 121.5 ± 28.6 |
| AUC0-∞ (mg·h/L) | 89.8 ± 16.2 | 126.2 ± 30.1 |
| t1/2 (h) | 9.8 ± 1.5 | 11.6 ± 2.3 |
| CL (L/h) | 5.7 ± 1.0 | 4.1 ± 0.9 |
| Vz (L) | 78.9 ± 14.8 | 66.5 ± 12.5 |
| Metabolite M4-1 | ||
| Cmax (mg/L) | 0.4 ± 0.1 | 1.2 ± 0.4 |
| AUC0-t (mg·h/L) | 4.9 ± 1.3 | 35.1 ± 13.9 |
| AUC0-∞ (mg·h/L) | 5.6 ± 1.6 | 41.8 ± 17.2 |
| t1/2 (h) | 11.2 ± 2.1 | 20.9 ± 8.4 |
Data extracted from a study investigating single-dose administration of 500 mg Morinidazole.[1]
Experimental Protocols
Detailed and consistent experimental protocols are essential for minimizing variability. Below are representative methodologies for key experiments in this compound pharmacokinetic studies.
This protocol is adapted from validated methods for similar nitroimidazole compounds and provides a robust starting point for your experiments.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Metronidazole-d4 at a suitable concentration).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A suitable C18 column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water (pH 4.0)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.0 min: 20% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: [Precursor ion] > [Product ion]
-
Internal Standard: [Precursor ion] > [Product ion]
-
(Note: Specific MRM transitions and collision energies should be optimized for your instrument.)
Visualizations
The following diagrams illustrate key workflows and concepts to aid in troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during this compound pharmacokinetic studies.
Q1: We are observing significant inter-individual variability in the Cmax and AUC of this compound in our healthy volunteer study. What are the potential causes?
A1: Significant inter-individual variability in healthy volunteers can stem from several factors:
-
Genetic Polymorphisms: Variations in metabolic enzymes, such as UGT1A9 which is involved in Morinidazole glucuronidation, can lead to differences in drug metabolism and clearance.
-
Concomitant Medications or Diet: Undisclosed use of other drugs or certain foods can induce or inhibit metabolic enzymes, affecting this compound's pharmacokinetics.
-
Protocol Deviations: Inconsistent dosing times, food intake around dosing, or variations in sample handling can introduce variability.[4]
-
Bioanalytical Method Issues: Inconsistent extraction recovery or matrix effects in the LC-MS/MS analysis can lead to apparent variability in plasma concentrations.
Q2: Our bioanalytical method for this compound shows good precision with standards, but we see inconsistent results with patient samples. What should we investigate?
A2: This scenario strongly suggests the presence of matrix effects.[4][5] Here's how to troubleshoot:
-
Matrix Effect Assessment: Conduct post-extraction spike experiments with plasma from different individuals to determine if the matrix is suppressing or enhancing the ion signal of this compound and its internal standard.
-
Sample Preparation Optimization: If matrix effects are confirmed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
-
Chromatographic Separation: Modify your HPLC method to better separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Internal Standard Selection: Ensure your internal standard is structurally similar to this compound and co-elutes closely to compensate for matrix effects. A stable isotope-labeled internal standard is ideal.
Q3: We are developing a chiral HPLC method to separate (R)- and (S)-Morinidazole. What are the key considerations?
A3: Chiral separations can be challenging. Key considerations include:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for many chiral separations.[6][7]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier and any additives, will significantly impact the separation. A systematic screening of different mobile phases is often necessary.
-
Temperature Control: Column temperature can affect chiral recognition and should be carefully controlled for reproducible results.
-
Method Validation: Once a suitable separation is achieved, the method must be fully validated for parameters such as selectivity, linearity, precision, and accuracy for each enantiomer.
Q4: What are common pitfalls in the data analysis of pharmacokinetic studies for chiral drugs like this compound?
A4: When analyzing data from chiral drug studies, be aware of the following:
-
Stereoselective Metabolism: The two enantiomers may be metabolized at different rates, leading to different pharmacokinetic profiles.[8] Analyzing only the total drug concentration can be misleading.
-
Chiral Inversion: In some cases, one enantiomer can be converted to the other in vivo. It is important to assess whether this occurs with Morinidazole.
-
Pharmacodynamic Differences: The enantiomers may have different pharmacological activities. Correlating pharmacokinetic data with pharmacodynamic outcomes requires separate analysis of each enantiomer.
-
Inappropriate Pharmacokinetic Model: Using a single-compartment model when a multi-compartment model is more appropriate can lead to inaccurate parameter estimates.[9] Visual inspection of the concentration-time profiles is crucial.
Q5: We are seeing carryover of this compound in our LC-MS/MS analysis. How can we address this?
A5: Carryover can be a significant issue in sensitive bioanalytical methods. Here are some steps to mitigate it:
-
Injector Wash: Optimize the injector wash procedure. Use a strong solvent or a sequence of solvents to effectively clean the injector needle and port between injections.
-
Injection Sequence: Inject blank samples after high-concentration samples to assess the extent of carryover.
-
Column Washing: Incorporate a high-organic wash step at the end of your gradient to elute any strongly retained compounds from the column.
-
Check for Adsorption: this compound may be adsorbing to surfaces in the LC system. Consider using different tubing materials or adding a small amount of an organic solvent to your sample diluent.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma | CoLab [colab.ws]
- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Incoming guidelines on chirality. A challenge for pharmacokinetics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls in pharmacokinetic multicompartment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the therapeutic index of (R)-Morinidazole
Welcome to the technical support center for (R)-Morinidazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges encountered when working to enhance the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation 5-nitroimidazole antimicrobial agent.[1][2] Like other nitroimidazoles, its mechanism of action involves the disruption of DNA synthesis in anaerobic organisms.[3][4] The nitro group of the molecule is reduced within the microbial cell, a process facilitated by enzymes prevalent in anaerobic bacteria, to form reactive intermediates, including free radicals.[3][4] These intermediates cause DNA strand breaks and destabilize the helical structure, ultimately leading to cell death.[3] This selective activation in anaerobic environments contributes to its therapeutic effect while minimizing damage to human cells.[4]
Q2: What are the primary challenges in formulating this compound for oral administration?
A2: A primary challenge for many nitroimidazole compounds, including potentially this compound, is poor oral bioavailability due to low aqueous solubility.[5][6] Bicyclic nitroimidazoles are often classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[6] This can lead to variable and incomplete absorption from the gastrointestinal tract, impacting therapeutic efficacy. Overcoming this low solubility is a key focus for enhancing the therapeutic index.[5][6]
Q3: What strategies can be employed to enhance the therapeutic index of this compound?
A3: Enhancing the therapeutic index of this compound involves strategies to increase its efficacy against target pathogens while minimizing host toxicity. Key approaches include:
-
Formulation Technologies: Improving oral bioavailability through techniques like amorphous solid dispersions, lipid-based delivery systems, and nanoencapsulation can increase the drug concentration at the site of infection without necessarily increasing the administered dose.[5][7][8]
-
Targeted Drug Delivery: Utilizing carrier systems such as nanoparticles or liposomes can help deliver the drug more specifically to infected tissues, reducing systemic exposure and potential side effects.[9][10][11]
-
Combination Therapy: Combining this compound with other antimicrobial agents can create synergistic effects, potentially allowing for lower doses of each drug and reducing the risk of resistance development.
Q4: Are there any known toxicity concerns with nitroimidazole compounds?
A4: While this compound is designed for an improved safety profile, the nitroimidazole class is associated with potential toxicity.[12] Concerns can include mutagenicity and hepatotoxicity, although it's important to note that many effective nitroimidazoles have an acceptable therapeutic index.[12] The nitro group is critical for their antimicrobial activity, but it can also contribute to off-target effects.[12] Careful dose optimization and monitoring for adverse effects are crucial during preclinical and clinical development.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms when adding this compound stock solution (in organic solvent) to aqueous buffer. | The aqueous solubility of this compound is exceeded. | 1. Reduce the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system (typically <1%).[13] 3. Utilize solubilizing excipients. Prepare buffers containing agents like cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80), or polymers (e.g., PEG 400).[13][14] 4. Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.[15] |
| Inconsistent results in in vitro assays. | Poor and variable dissolution of the compound. | 1. Prepare fresh solutions for each experiment. 2. Use a validated formulation such as a solid dispersion or a lipid-based formulation to ensure consistent drug release.[7][16] 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use in assays. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Large standard deviations in plasma concentrations between subjects after oral dosing. | Poor and erratic absorption from the GI tract due to low solubility.[16] | 1. Optimize the formulation. Develop and test advanced formulations like amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption.[7][16] 2. Standardize experimental conditions. Ensure consistent fasting times and diet for all animals to minimize physiological variability.[16] 3. Increase the number of animals per group to improve statistical power.[16] |
| Low and undetectable plasma concentrations. | Poor bioavailability due to low solubility or significant first-pass metabolism.[16] | 1. Administer a higher dose, if tolerated, to achieve detectable plasma levels. 2. Consider alternative routes of administration such as intravenous (IV) injection to bypass first-pass metabolism and determine the absolute bioavailability. 3. Investigate potential metabolic pathways and consider co-administration with an inhibitor of relevant metabolic enzymes, if applicable to the research question. |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the development and testing of nitroimidazole compounds.
Table 1: In Vitro Efficacy of Various 5-Nitroimidazoles Against T. vaginalis [17]
| Compound | Mean MIC (mg/L) | Resistance Rate (%) |
| Metronidazole | 2.25 | 11 |
| Tinidazole | 1.11 | 2 |
| Secnidazole | 1.11 | 1 |
| Ornidazole | 0.5 | 0 |
Table 2: Cytotoxicity of a 2-Nitroimidazole Compound on Macrophages [18]
| Concentration (µM) | Macrophage Survival Rate (%) |
| 0.625 | 96 |
| 1.25 | 91.5 |
| 2.5 | 84 |
| 40 | Lowest survival (highest toxicity) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
This protocol describes a common method to enhance the solubility of poorly water-soluble drugs.
-
Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)), and a volatile organic solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve a specific weight ratio of this compound and the polymer carrier in the organic solvent. A common starting ratio is 1:4 (drug:polymer).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state within the polymer matrix.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is used to evaluate the potential toxicity of this compound formulations on a mammalian cell line (e.g., HeLa or macrophages).[18]
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions until it reaches approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare a series of dilutions of the this compound formulation in cell culture media.
-
Remove the old media from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (media with the same concentration of any solvents used to dissolve the drug) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of action of this compound in anaerobic bacteria.
Caption: Workflow for developing and evaluating new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metronidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unimib.it [elearning.unimib.it]
- 13. benchchem.com [benchchem.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (R)-Morinidazole in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Morinidazole in vitro assays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nitroimidazole antimicrobial agent. Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases, which are primarily found in anaerobic bacteria and some protozoa. This reduction process generates reactive nitroso radicals that disrupt microbial DNA and other macromolecules, leading to cell death. This selective activation in anaerobic environments accounts for its targeted activity and relatively low toxicity to human cells.
Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?
A2: Inconsistent MIC values can stem from several factors. Key areas to investigate include:
-
Oxygen Contamination: this compound requires a strictly anaerobic environment for its activation. Even minor oxygen exposure can significantly reduce its potency and lead to erroneously high MIC values.
-
Inoculum Preparation: The density of the microbial inoculum must be standardized. An inoculum that is too dense can lead to higher MICs, while a sparse inoculum may result in lower values.
-
Culture Media: The composition of the culture medium, including the presence of blood or serum, can influence the activity of nitroimidazoles. Ensure you are using a consistent and appropriate medium for your test organism as recommended by CLSI or EUCAST guidelines.[1]
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. Inconsistent solubility can also lead to variable effective concentrations in your assay.
-
Incubation Time and Temperature: Adherence to a standardized incubation time and temperature is critical for reproducible results.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro assays, this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO).[2] It is crucial to prepare fresh stock solutions or, if stored, to aliquot and keep them at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[2] Always protect the stock solution from light. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms.
Q4: Which quality control (QC) strains should I use for this compound susceptibility testing?
A4: For anaerobic bacteria, it is recommended to use reference strains as specified by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Commonly used QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Clostridium perfringens ATCC 13124.[3] Using these strains will help ensure the accuracy and reproducibility of your assay.
Q5: Can serum in the culture medium affect the in vitro activity of this compound?
A5: Yes, the presence of serum or blood in the culture medium can impact the in vitro activity of some antimicrobial agents.[4] For nitroimidazoles, this effect is generally minimal but can contribute to variability.[5][6] It is important to be consistent with the use and concentration of serum in your assays and to note this in your experimental protocol. For certain organisms, serum is essential for growth, and in these cases, its presence should be standardized across all experiments.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected MIC values | Oxygen contamination in the anaerobic chamber or media. | Ensure a strict anaerobic environment (<1% O2). Use freshly prepared, pre-reduced media. Include an anaerobic indicator strip in your incubation system. |
| Inoculum density is too high. | Standardize your inoculum using a McFarland standard or by spectrophotometric measurement. | |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Protect the stock solution from light and store it at an appropriate temperature (-20°C or -80°C).[2] | |
| No growth in control wells | Problem with the microbial culture or inoculum. | Verify the viability of your microbial stock. Ensure the inoculum is prepared from a fresh culture in the logarithmic growth phase. |
| Inappropriate culture medium or growth conditions. | Confirm that the medium and incubation conditions (temperature, CO2 levels, etc.) are optimal for the growth of your test organism. | |
| Inconsistent results between experimental repeats | Variation in experimental procedure. | Strictly adhere to a standardized protocol for all steps, including media preparation, inoculum standardization, drug dilution, and incubation time. |
| Contamination of cultures. | Perform a purity check of your microbial culture before starting the assay. | |
| Pipetting errors leading to incorrect drug concentrations. | Calibrate your pipettes regularly. Use fresh tips for each dilution. | |
| Precipitation of this compound in the assay plate | Poor solubility of the compound at the tested concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but does not inhibit microbial growth. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified.[2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Anaerobic Bacteria
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M11 standard.[8][9][10][11]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C, protected from light.[2]
-
-
Media Preparation:
-
Use a suitable broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin, vitamin K1, and 5% laked horse blood, as recommended by CLSI.[1]
-
Pre-reduce the medium by placing it in an anaerobic chamber for at least 4 hours before use.
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture plate, suspend several colonies in the pre-reduced broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:10 in the pre-reduced broth to obtain the final inoculum of approximately 1.5 x 10^7 CFU/mL.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in the pre-reduced broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum of approximately 7.5 x 10^6 CFU/mL.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the microtiter plate with an adhesive plate sealer.
-
Incubate the plate in an anaerobic chamber at 35-37°C for 48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is adapted from established methods for testing the susceptibility of T. vaginalis to nitroimidazoles.[12][13][14][15]
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as described in Protocol 1.
-
-
Culture and Maintenance of T. vaginalis:
-
Culture T. vaginalis in Diamond's TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum.
-
Maintain the cultures at 37°C.
-
-
Inoculum Preparation:
-
Harvest trichomonads from a culture in the logarithmic growth phase (typically 24-48 hours old).
-
Centrifuge the culture, wash the pellet with phosphate-buffered saline (PBS), and resuspend in fresh TYI-S-33 medium.
-
Adjust the cell density to 2 x 10^5 organisms/mL.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in the culture medium.
-
Add the prepared T. vaginalis inoculum to each well.
-
Include a growth control (no drug) and a sterility control.
-
-
Incubation:
-
Incubate the plate anaerobically (or in a microaerophilic environment, depending on the specific strain requirements) at 37°C for 48 hours.
-
-
Determining the Minimal Lethal Concentration (MLC):
-
After incubation, subculture a small aliquot from each well into fresh drug-free medium.
-
Incubate for another 48 hours.
-
The MLC is the lowest concentration of this compound from which no motile trichomonads are observed in the subculture.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of Morinidazole against various anaerobic bacteria and protozoa. Data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Morinidazole against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC | MIC |
| Bacteroides fragilis group | 55 | 0.16 - 2.5 | 0.5 | 1.0 |
| Prevotella spp. | - | - | - | - |
| Fusobacterium spp. | - | - | - | - |
| Clostridium perfringens | - | - | - | - |
| Peptostreptococcus spp. | - | - | - | - |
| (Data for this table is based on the activity of metronidazole, a closely related nitroimidazole, as specific comprehensive data for this compound is limited.[16][17][18][19]) |
Table 2: In Vitro Activity of Morinidazole against Protozoa
| Organism | No. of Isolates | MIC Range (µg/mL) |
| Trichomonas vaginalis | - | 1.6 - 5.05 (anaerobic) |
| 24.1 - 195.5 (aerobic) | ||
| Entamoeba histolytica | - | - |
| (Data for this table is based on the activity of metronidazole against T. vaginalis.[13]) |
Visualizations
Caption: Mechanism of action of this compound in anaerobic organisms.
Caption: Workflow for determining the MIC of this compound.
Caption: Logical steps for troubleshooting inconsistent MIC results.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nak-deutschland.org [nak-deutschland.org]
- 4. Effect of blood and serum on in vitro antibacterial activity of nitrofurazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of Trichomonas vaginalis to metronidazole and treatment outcome in vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bactericidal activity of metronidazole, tinidazole and ornidazole against Bacteroides fragilis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize adverse events associated with (R)-Morinidazole during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Unexpectedly high cytotoxicity in vitro
-
Question: My in vitro cell viability assays are showing significantly higher cytotoxicity than anticipated for this compound. What could be the cause, and how can I troubleshoot this?
-
Answer: Several factors could contribute to higher-than-expected cytotoxicity. Firstly, ensure the correct concentration range is being tested. Based on available data for similar nitroimidazoles, cytotoxicity can be cell-type dependent. It is recommended to perform a dose-response curve starting from low micromolar concentrations. Secondly, consider the metabolic capacity of your cell line. Some cell types may metabolize this compound into more cytotoxic compounds. Finally, oxidative stress is a known mechanism of nitroimidazole toxicity.[1] Ensure your cell culture conditions are not contributing to baseline oxidative stress. Consider co-treatment with an antioxidant like N-acetylcysteine as a control experiment to determine the role of oxidative stress.
Issue 2: Observing signs of neurotoxicity in animal models
-
Question: My animal models are exhibiting signs of neurotoxicity (e.g., ataxia, tremors) at doses expected to be well-tolerated. How can I investigate and mitigate this?
-
Answer: Neurotoxicity is a potential adverse effect of nitroimidazole compounds. The mechanism may involve interaction with GABA receptors or induction of oxidative stress in the central nervous system.[2][3][4] To investigate this, consider incorporating a functional observational battery to systematically assess neurological function. Histopathological examination of brain tissue, particularly the cerebellum and peripheral nerves, can also provide valuable insights. To mitigate these effects, a dose-escalation study is crucial to establish the maximum tolerated dose (MTD) in your specific model. If neurotoxicity is dose-limiting, consider alternative dosing regimens (e.g., lower doses administered more frequently) that maintain therapeutic efficacy while minimizing peak plasma concentrations.
Issue 3: Gastrointestinal distress in animal models
-
Question: My animal models are showing signs of gastrointestinal distress (e.g., diarrhea, decreased food intake) after administration of this compound. What are the potential causes and how can I manage this?
-
Answer: Gastrointestinal adverse events such as nausea, vomiting (in species that can), and diarrhea are among the most common side effects of morinidazole in clinical settings.[5] In animal models, this can manifest as pica (consumption of non-nutritive substances), anorexia, and changes in fecal consistency. The mechanism is not fully elucidated but may involve direct irritation of the gastrointestinal mucosa or effects on the central nervous system. To manage this, ensure the formulation and vehicle are well-tolerated and non-irritating. Administering this compound with food may help reduce direct mucosal irritation. Monitoring food and water intake, body weight, and fecal output are essential parameters to quantify the severity of gastrointestinal effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events reported for this compound in clinical trials?
A1: The most frequently reported drug-related adverse events for morinidazole are generally mild to moderate in severity.[5] These primarily include:
-
Nausea
-
Dizziness
-
Abdominal discomfort
-
Vomiting
-
Pruritus (itching)
-
Epigastric pain
-
Headache
-
Decreased white blood cell count
-
Diarrhea
-
Flatulence
-
Elevated blood creatinine levels
Q2: What is the mechanism of action of this compound and how does it relate to its adverse effects?
A2: this compound, like other 5-nitroimidazole antibiotics, exerts its antimicrobial effect against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases to form reactive nitroso-radicals. These radicals can then damage microbial DNA and other macromolecules, leading to cell death. The selective toxicity of this compound is attributed to the fact that this reduction process occurs efficiently only in the anaerobic environment of susceptible microorganisms.
However, some level of "off-target" effects can occur in human cells, potentially leading to adverse events. The generation of reactive oxygen species and subsequent oxidative stress is a proposed mechanism for nitroimidazole-induced toxicity.[1][6][7] Additionally, interactions with host cellular targets, such as the potential for modest inhibition of GABA-A receptors, may contribute to neurological side effects.[3][4]
Q3: Are there any known strategies to reduce the incidence of nausea and vomiting associated with this compound?
A3: In a clinical setting, administering the drug with food may lessen gastrointestinal upset. In preclinical research, ensuring the drug is properly formulated and administered can help. For animal studies, using a less stressful route of administration and ensuring the vehicle is non-irritating are important considerations. If nausea and vomiting are significant, the use of antiemetic agents in a controlled manner could be explored to separate the desired therapeutic effects from the adverse gastrointestinal effects during your experiments.
Q4: How can I assess the potential for genotoxicity of this compound in my experiments?
A4: A battery of in vitro genotoxicity assays is recommended. These typically include:
-
Ames test (Bacterial Reverse Mutation Assay): To assess for point mutations.
-
In vitro Micronucleus Test: To evaluate for chromosomal damage (clastogenicity and aneuploidy) in mammalian cells.
-
In vitro Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in individual cells.
These assays, when conducted according to established guidelines (e.g., OECD), can provide a comprehensive assessment of the genotoxic potential of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and safety profile of Morinidazole.
Table 1: Incidence of Common Drug-Related Adverse Events of Morinidazole from a Phase IV Clinical Trial
| Adverse Event | Incidence (%) |
| Nausea | 5.91% |
| Dizziness | 3.80% |
| Abdominal Discomfort | 2.32% |
| Vomiting | 2.11% |
| Pruritus | 1.90% |
| Epigastric Pain | 1.69% |
| Headache | 1.69% |
| Decreased White Blood Cell Count | 1.69% |
| Diarrhea | 1.48% |
| Flatulence | 1.27% |
| Elevated Blood Creatinine Levels | 1.05% |
Data from a multicenter, prospective, open-label phase IV trial of morinidazole plus levofloxacin for pelvic inflammatory disease.[5]
Table 2: Preclinical Efficacy and In Vitro Activity of Morinidazole
| Parameter | Value | Organism/System |
| EC50 | 20 mg/kg | Trichomonas vaginalis (in vivo, rats) |
| EC50 | 25 mg/kg | Entamoeba histolytica (in vivo, rats) |
| MIC | 2 µg/mL | Trichomonas vaginalis (in vitro) |
| MIC | 3 µg/mL | Entamoeba histolytica (in vitro) |
Note: The specific isomer (R or S) of Morinidazole was not specified in the source for this preclinical data.[8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound using a Resazurin-Based Assay
-
Cell Culture: Plate neuronal (e.g., SH-SY5Y) or hepatic (e.g., HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessment of this compound-Induced Nausea-Like Behavior (Pica) in Rats
-
Acclimatization: House male Wistar rats individually and provide them with standard chow, water, and a pre-weighed amount of kaolin (a non-nutritive clay) for at least 3 days to acclimate.
-
Baseline Measurement: For 2 days prior to treatment, measure daily food, water, and kaolin consumption to establish a baseline.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., oral gavage). Doses should be based on prior toxicity studies to select a range that is expected to be sublethal but may induce adverse effects.
-
Data Collection: Over the next 24-48 hours, measure the consumption of food, water, and kaolin at regular intervals (e.g., every 4-6 hours).
-
Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle control group. A significant increase in kaolin consumption is indicative of pica, a nausea-like behavior in rats. Also, analyze food and water intake as indicators of general malaise.
Visualizations
Caption: Antimicrobial mechanism of this compound in anaerobic bacteria.
Caption: Potential pathways for this compound-related adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Commonly Used Therapeutics Associated with Changes in Arousal Inhibit GABAAR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metronidazole promotes oxidative stress and DNA fragmentation-mediated myocardial injury in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Dose optimization of (R)-Morinidazole for specific patient populations
This technical support center provides researchers, scientists, and drug development professionals with essential information for the dose optimization of (R)-Morinidazole in specific patient populations. The following sections offer troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
I. Dose Optimization in Specific Patient Populations
Renal Impairment
FAQ 1: How does renal impairment affect the pharmacokinetics of this compound and its metabolites?
Severe renal impairment significantly alters the pharmacokinetic profile of this compound and its metabolites. Following a single 500 mg intravenous infusion, patients with severe renal impairment exhibit a 1.4-fold increase in the area under the plasma concentration-time curve (AUC) for this compound compared to healthy subjects.[1][2] More dramatically, the AUC for its metabolite M4-1 is over 7 times higher in this patient group.[1][2] Other major metabolites, M7, M8-1, and M8-2, also show substantial increases in plasma exposure, with AUC values being 15.1, 20.4, and 17.4 times higher, respectively, in patients with severe renal impairment.[3] This is primarily due to a significant reduction in the renal clearance of these metabolites.[3][4]
Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Healthy Subjects vs. Patients with Severe Renal Impairment
| Parameter | This compound | M4-1 | M7 | M8-1 | M8-2 |
| AUC Ratio (Severe RI / Healthy) | 1.4 - 1.5 | >7.0 | 15.1 | 20.4 | 17.4 |
| Renal Clearance Reduction in Severe RI | 65% | 72% | 85.3% | 92.5% | 92.2% |
Data compiled from multiple sources.[1][2][3][4]
FAQ 2: Is dose adjustment of this compound required for patients with renal impairment?
Yes, the pharmacokinetic changes observed, particularly the significant accumulation of metabolites, suggest that dose adjustments may be clinically important for patients with severe renal impairment to avoid potential toxicity.[1][2][3] While a single 500 mg dose has been found to be well-tolerated, the increased exposure to both the parent drug and its metabolites necessitates caution and likely dose modification in a multiple-dosing regimen.[1][2]
Hepatic Impairment
FAQ 3: What is the recommended dose adjustment for this compound in patients with hepatic impairment?
Currently, there are no specific studies detailing the pharmacokinetics or dose adjustments of this compound in patients with hepatic impairment. However, general principles for drugs metabolized by the liver can be applied. For the related compound, metronidazole, which is extensively metabolized in the liver, a 50% dose reduction is recommended for patients with severe (Child-Pugh Class C) hepatic impairment.[5][6] No adjustment is typically needed for mild to moderate (Child-Pugh A or B) hepatic impairment, though monitoring for adverse events is advised.[6] Given that this compound's main metabolic pathway may not involve the CYP system, its interaction with liver function might differ from metronidazole.[7] Therefore, in the absence of specific data, a cautious approach with close monitoring is recommended when administering this compound to patients with severe hepatic dysfunction.[8][9]
Troubleshooting Guide: Dosing in Hepatic Impairment
-
Issue: Uncertainty about the initial dose for a patient with severe hepatic impairment.
-
Solution: In the absence of specific guidelines for this compound, consider initiating therapy at a reduced dose, potentially 50% of the standard dose, and titrate based on clinical response and tolerability, while closely monitoring for adverse effects. This approach is extrapolated from recommendations for other nitroimidazoles like metronidazole.[5][6]
-
Elderly Population
FAQ 4: Are there specific dosing recommendations for this compound in elderly patients?
Specific pharmacokinetic studies and dosing recommendations for this compound in the elderly are currently unavailable. However, physiological changes associated with aging, such as decreased renal and hepatic function, can affect drug pharmacokinetics.[10][11][12] For metronidazole, serum levels have been observed to be consistently higher, and the AUC almost doubled in elderly subjects compared to younger individuals, leading to a recommendation of a 30-40% dose reduction.[13] Therefore, a cautious approach to dosing this compound in the elderly is warranted, with consideration for initiating treatment at the lower end of the dosage range and monitoring for adverse events.[10][11]
Pediatric Population
FAQ 5: What is the appropriate dose of this compound for pediatric patients?
There is a lack of specific clinical trial data on the use and dosing of this compound in pediatric populations. Dosing in children, and particularly in premature infants, cannot be simply extrapolated from adult data due to developmental changes in drug metabolism and clearance.[14][15] For metronidazole, pediatric dosing regimens have been developed based on postmenstrual age for premature infants and body weight for older children.[6][14][16] Any use of this compound in pediatric patients should be approached with extreme caution and would require dedicated pediatric clinical trials to establish safe and effective dosing.[15]
II. Experimental Protocols and Methodologies
Quantification of this compound in Plasma using HPLC-MS/MS
Experimental Protocol
This protocol is adapted from established methods for the quantification of similar nitroimidazole compounds in human plasma.[17][18][19][20]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma.
Troubleshooting Guide: HPLC-MS/MS Analysis
-
Issue: Poor peak shape (tailing or fronting).
-
Issue: Noisy baseline.
-
Issue: Low sensitivity.
Population Pharmacokinetic (PopPK) Modeling
Experimental Protocol: PopPK Study Design
-
Study Population: Recruit a representative sample of the target patient population (e.g., patients with anaerobic infections). Include patients with varying degrees of organ function (renal, hepatic) and from different age groups if applicable.
-
Dosing Regimen: Administer this compound according to a predefined dosing schedule.
-
Sampling Strategy:
-
Employ a sparse sampling strategy, collecting 2-4 blood samples per patient at different time points post-dose.
-
Include a combination of peak and trough concentration samples.
-
-
Data Collection:
-
Record precise dosing times and sample collection times.
-
Collect demographic and clinical data that may serve as covariates (e.g., age, weight, renal function markers, hepatic function markers).
-
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated bioanalytical method (e.g., HPLC-MS/MS).
-
Model Development:
-
Use nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix) to develop the PopPK model.
-
Start with a base structural model (e.g., one- or two-compartment model) and a statistical model to describe inter-individual and residual variability.[25]
-
Evaluate potential covariates to explain variability in pharmacokinetic parameters.[25]
-
-
Model Evaluation:
-
Use goodness-of-fit plots, visual predictive checks, and bootstrap analysis to evaluate the model's performance and robustness.[26]
-
Workflow for Population Pharmacokinetic Modeling
Caption: Workflow for a population pharmacokinetic (PopPK) study.
Troubleshooting Guide: PopPK Modeling
-
Issue: Model fails to converge during the estimation process.
-
Possible Causes: Over-parameterization, poor initial parameter estimates, or insufficient data.
-
Solutions:
-
Simplify the model (e.g., reduce the number of compartments or random effects).
-
Provide more informed initial estimates based on literature data for similar drugs.
-
If data is too sparse, consider if the study design can be improved in future experiments.
-
-
-
Issue: High shrinkage of random effects (ETA).
-
Possible Causes: The data is not informative enough to precisely estimate the variability for a particular parameter.
-
Solutions:
-
Re-evaluate the sampling times to ensure they are informative for the parameter .
-
Be cautious when interpreting the results of covariate analysis on parameters with high shrinkage.
-
-
-
Issue: Poor goodness-of-fit plots.
-
Possible Causes: The structural or statistical model does not adequately describe the data.
-
Solutions:
-
Explore alternative structural models (e.g., adding a peripheral compartment).
-
Investigate different residual error models (e.g., proportional, additive, or combined).
-
-
III. Signaling Pathways and Mechanism of Action
Mechanism of Action of this compound
This compound, like other nitroimidazole antibiotics, exerts its antimicrobial effect through a mechanism that involves the disruption of bacterial DNA synthesis.[4][27] This process is selective for anaerobic organisms due to their unique metabolic pathways.
Signaling Pathway: Antimicrobial Action
Caption: Mechanism of action of this compound in anaerobic bacteria.
Potential Adverse Effects
While generally well-tolerated, this compound can be associated with adverse effects, primarily gastrointestinal and neurological in nature.[3] The main metabolic pathway of this compound may not involve the cytochrome P450 system, potentially reducing the risk of certain drug interactions and liver-related side effects compared to other nitroimidazoles.[7]
Logical Relationship: Exposure and Adverse Effects
Caption: Potential adverse effects associated with this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Morinidazole? [synapse.patsnap.com]
- 4. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Dose adjustment in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An insight into pharmacokinetics and dose optimization of antimicrobials agents in elderly patients [frontiersin.org]
- 11. Pharmacokinetic dosage guidelines for elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]
- 13. Age-associated pharmacokinetic changes of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Pharmacokinetics of Multiple-Dose Metronidazole in Premature Infants | Pediatric Trials Network [pediatrictrials.org]
- 15. ctti-clinicaltrials.org [ctti-clinicaltrials.org]
- 16. Metronidazole exposure–response and safety in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 22. phenomenex.com [phenomenex.com]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 25. Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring Population Pharmacokinetic Modeling with Resampling Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: (R)-Morinidazole vs. Metronidazole Efficacy Against Bacteroides fragilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteroides fragilis, a prominent member of the gut microbiota, is a significant anaerobic pathogen frequently implicated in intra-abdominal, skin and soft tissue, and gynecological infections. For decades, metronidazole, a 5-nitroimidazole antibiotic, has been a cornerstone in the treatment of anaerobic infections. However, the emergence of resistance and concerns about its side effects have driven the development of new-generation nitroimidazoles. Among these, Morinidazole, and specifically its active R-enantiomer, (R)-Morinidazole, has emerged as a promising alternative. This guide provides an objective comparison of the efficacy of this compound and metronidazole against Bacteroides fragilis, supported by available experimental data.
Mechanism of Action
Both this compound and metronidazole are prodrugs that require reductive activation within anaerobic bacteria to exert their bactericidal effects. Their mechanism of action is broadly similar.
Once inside the anaerobic environment of Bacteroides fragilis, the nitro group of the imidazole ring is reduced by the bacterium's own low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction process generates highly reactive nitroso and hydroxylamine radicals. These radical species then bind to and induce damage to the bacterial DNA, leading to strand breakage and ultimately, cell death. The selective toxicity of these drugs towards anaerobes is due to the fact that this reductive activation does not efficiently occur in aerobic human cells.
Mechanism of Action of Nitroimidazoles
In Vitro Efficacy
Direct comparative studies detailing the in vitro activity of this compound against a wide range of Bacteroides fragilis isolates are limited in publicly available literature. However, a phase IV clinical trial of morinidazole for pelvic inflammatory disease reported that the in vitro antimicrobial activity of morinidazole against pathogenic anaerobes was stronger than or equal to that of metronidazole. The same study indicated that the Minimum Inhibitory Concentration (MIC) values for morinidazole against anaerobes ranged from 1 to 8 μg/mL, which was noted to be very close to that of metronidazole[1].
For metronidazole, extensive data is available. Numerous studies have established its potent activity against B. fragilis.
Table 1: Comparative In Vitro Activity against Bacteroides fragilis
| Antibiotic | MIC Range (μg/mL) | MBC Range (μg/mL) | Key Findings |
| This compound | 1 - 8 (for anaerobes)[1] | Data not available | Reported to have stronger or equal activity to metronidazole against pathogenic anaerobes[1]. |
| Metronidazole | 0.16 - 2.5[2][3] | 0.16 - 2.5[2][3] | Consistently potent activity against susceptible strains; MIC and MBC values are often equivalent[2][3]. |
Experimental Protocols
The determination of MIC and Minimum Bactericidal Concentration (MBC) are standard methods to assess the in vitro efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Preparation of Media: A basal medium, such as Brucella agar supplemented with hemin and vitamin K1, is prepared and autoclaved.
-
Incorporation of Antibiotic: Serial twofold dilutions of this compound and metronidazole are prepared and added to molten agar at 48-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacteroides fragilis isolates are grown in an appropriate broth medium (e.g., thioglycollate broth) to a turbidity matching a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates containing different concentrations of the antibiotics.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Workflow for MIC Determination by Agar Dilution
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, a small aliquot is taken from the wells or areas of the agar plate corresponding to the MIC and higher concentrations where no visible growth was observed.
-
Plating: The aliquots are plated onto antibiotic-free agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Reading of Results: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Efficacy
Currently, there is a lack of publicly available, head-to-head in vivo studies comparing the efficacy of this compound and metronidazole in animal models of Bacteroides fragilis infection. However, the clinical trial on morinidazole for pelvic inflammatory disease, which often involves anaerobic pathogens like B. fragilis, demonstrated that morinidazole had a slightly better efficacy than ornidazole and significantly better efficacy than metronidazole for clinically isolated anaerobes[1].
Conclusion
Based on the available, albeit limited, comparative data, this compound appears to be a potent antimicrobial agent against anaerobic bacteria, with an efficacy that is at least comparable, and in some clinical contexts, potentially superior to metronidazole. The similar mechanism of action and reported comparable MIC ranges suggest that this compound is a promising alternative in the treatment of infections caused by Bacteroides fragilis.
However, for a comprehensive understanding of its relative efficacy, further direct comparative in vitro studies against a large panel of clinical B. fragilis isolates (including metronidazole-resistant strains) and robust in vivo studies in relevant infection models are warranted. Such studies would provide the necessary data to firmly establish the clinical positioning of this compound relative to the long-standing standard of care, metronidazole.
References
A Comparative Analysis of (R)-Morinidazole and Ornidazole Pharmacokinetics
In the landscape of antimicrobial agents, particularly the 5-nitroimidazole class, understanding the pharmacokinetic profiles of new candidates in comparison to established drugs is paramount for assessing their potential clinical utility. This guide provides a detailed comparative analysis of the pharmacokinetics of (R)-Morinidazole, a newer antimicrobial agent, and Ornidazole, a widely used drug in the same class. This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview based on available experimental data.
Executive Summary
This compound and Ornidazole are both 5-nitroimidazole antimicrobial agents. While Ornidazole has a long-standing clinical presence, this compound is a more recent development. The primary distinction in their pharmacokinetic profiles lies in their metabolism and elimination pathways. Morinidazole undergoes extensive metabolism, primarily through glucuronidation and sulfation, with its metabolites being major circulating components.[1][2][3][4] Ornidazole is also metabolized in the liver, but a larger proportion of the parent drug is excreted unchanged.[5][6][7] Both drugs are primarily eliminated via renal excretion.[1][5] Ornidazole exhibits a longer elimination half-life compared to what has been reported for the racemic mixture of morinidazole.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Ornidazole based on data from various studies. It is important to note that these values are derived from different studies and not from a head-to-head comparative trial.
| Pharmacokinetic Parameter | This compound (as part of racemic morinidazole) | Ornidazole |
| Administration Route | Intravenous | Oral, Intravenous |
| Bioavailability | Not applicable (IV) | ~90% (Oral)[5][6] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (IV infusion)[8] | 2 - 4 hours (Oral)[5] |
| Peak Plasma Concentration (Cmax) | ~13,000 ng/mL (500 mg IV)[9] | 10.9 µg/mL (750 mg oral)[10] |
| Area Under the Curve (AUC) | AUC0-t and AUC0-∞ were 1.4 times higher in patients with severe renal impairment compared to healthy subjects.[8] | 185 mg/L.h (500 mg IV), 375 mg/L.h (1 g IV)[5] |
| Elimination Half-life (t1/2) | Not explicitly stated for (R)-enantiomer alone. For racemic morinidazole, the decline is rapid within 12h.[3] | 11 - 14 hours[5][6][11] |
| Volume of Distribution (Vd) | 0.9 +/- 0.13 L/kg[12] | 0.73 to 0.90 L/kg[5] |
| Plasma Protein Binding | <15%[13] | ~11 - 13%[5][6] |
| Metabolism | Extensive metabolism via N+-glucuronidation and O-sulfation. The major metabolites are diastereoisomeric N+-glucuronides (M8-1 for S-enantiomer, M8-2 for R-enantiomer) and a sulfate conjugate (M7).[1][2][3][4] UGT1A9 is the primary enzyme for glucuronidation.[1] | Extensively metabolized in the liver to at least five metabolites, with M1 (oxidative pathway) and M4 (hydrolysis) being major active metabolites.[5] |
| Excretion | Primarily renal excretion of metabolites and parent drug.[1] Renal elimination of morinidazole and its main metabolites accounted for about 71% of a 500-mg dose.[3] | Primarily excreted in the urine (63%) and to a lesser extent in the feces (22%) as conjugates and metabolites. Only about 4% is excreted as unchanged drug in the urine.[5] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Below are summaries of the typical experimental protocols employed in pharmacokinetic studies of these compounds.
Morinidazole Pharmacokinetic Study Protocol
A representative study on morinidazole pharmacokinetics involved an open-label, parallel-group Phase I clinical trial.[3][8]
-
Subjects: Healthy volunteers and patients with severe renal impairment, typically aged 18-65 years.
-
Dosing: A single intravenous infusion of 500 mg of racemic morinidazole in a sodium chloride injection.[8]
-
Sample Collection: Plasma and urine samples were collected at predefined time points before and after the drug administration to measure the concentrations of morinidazole and its metabolites.
-
Analytical Method: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was used for the quantification of the parent drug, while High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was employed for the analysis of its metabolites.[8]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Ornidazole Pharmacokinetic Study Protocol
Pharmacokinetic studies of ornidazole have been conducted using various designs, including single-dose, crossover studies.[10][14]
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of ornidazole (e.g., 750 mg) or intravenous administration.[10][12] For oral studies, subjects are typically in a fasted state.
-
Sample Collection: Serial blood samples were collected over a specified period (e.g., up to 48 hours) after drug administration. Urine and feces were also collected to determine excretion patterns.[10]
-
Analytical Method: Drug concentrations in biological fluids were determined using methods like liquid chromatography.[10]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data.
Visualization of Experimental Workflow and Metabolic Pathways
To further elucidate the processes involved in pharmacokinetic analysis and the metabolic fate of these drugs, the following diagrams are provided.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Caption: Simplified primary metabolic pathways of this compound and Ornidazole.
References
- 1. Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Renal Impairment on the Pharmacokinetics of Morinidazole: Uptake Transporter-Mediated Renal Clearance of the Conjugated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. efda.gov.et [efda.gov.et]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial [frontiersin.org]
- 10. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of (R)-Morinidazole Versus Standard-of-Care in the Treatment of Pelvic Inflammatory Disease
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of (R)-Morinidazole, a third-generation nitroimidazole antimicrobial, with standard-of-care treatments for pelvic inflammatory disease (PID). The analysis is based on data from published head-to-head clinical trials, focusing on efficacy, safety, and experimental methodologies to inform research and development in infectious diseases.
Executive Summary
This compound has been evaluated in clinical trials against ornidazole, a commonly used nitroimidazole, for the treatment of PID. In a multicenter, double-blind, randomized, non-inferiority trial, this compound demonstrated comparable clinical and bacteriological efficacy to ornidazole, with a more favorable safety profile, characterized by a lower incidence of drug-related adverse events. While direct head-to-head clinical trial data against metronidazole, another standard-of-care, was not available in the public domain at the time of this review, a phase IV study of this compound references a phase III trial where it showed "significantly better efficacy than that of metronidazole for anaerobes isolated in clinical tests".
Efficacy Data
The primary measure of efficacy in the key clinical trial was the clinical resolution rate at the test-of-cure (TOC) visit, which occurred 7-30 days after the completion of therapy. The bacteriological success rate was also a critical endpoint.
Table 1: Comparison of Clinical Efficacy of this compound vs. Ornidazole in Pelvic Inflammatory Disease
| Efficacy Endpoint | This compound | Ornidazole | 95% Confidence Interval |
| Clinical Resolution Rate (Per-Protocol Set) | 96.86% (154/159) | 96.73% (148/153) | -3.79% to 4.03% |
| Bacteriological Success Rate (Microbiologically Valid Population) | 100% (32/32) | 89.66% (26/29) | -16.15% to 11.21% |
Data from a multicenter, double-blind, randomized, non-inferiority trial.[1]
Safety and Tolerability
The safety profile of this compound was a key differentiator in the head-to-head comparison with ornidazole.
Table 2: Comparison of Safety Profiles of this compound vs. Ornidazole
| Safety Endpoint | This compound (n=168) | Ornidazole (n=170) | p-value |
| Incidence of Drug-Related Adverse Events | 32.74% (55/168) | 47.06% (80/170) | < 0.01 |
Data from a multicenter, double-blind, randomized, non-inferiority trial.[1]
Experimental Protocols
Morinidazole vs. Ornidazole for Pelvic Inflammatory Disease
This was a multicenter, double-blind, randomized, parallel-group, non-inferiority study conducted in China.
-
Patient Population: Women aged 18-65 with a diagnosis of PID, including endometritis, salpingitis, tubo-ovarian abscess, and pelvic peritonitis.
-
Treatment Arms:
-
This compound Group: 500 mg administered intravenously twice daily for 14 days.
-
Ornidazole Group: 500 mg administered intravenously twice daily for 14 days.
-
-
Primary Efficacy Endpoint: Clinical resolution rate at the test-of-cure (TOC) visit (7-30 days post-therapy). Clinical resolution was defined as the disappearance of clinical signs and symptoms of PID.
-
Secondary Efficacy Endpoint: Bacteriological success rate at the TOC visit, defined as the eradication of the baseline pathogenic bacteria.
-
Safety Assessment: Monitoring and recording of all adverse events, with a focus on drug-related adverse events.
Clinical Trial Workflow
The following diagram illustrates the workflow of the head-to-head clinical trial comparing this compound and Ornidazole.
Caption: Workflow of the randomized controlled trial comparing this compound and Ornidazole.
Conclusion
The available clinical trial data indicates that this compound is a promising therapeutic agent for the treatment of Pelvic Inflammatory Disease. It demonstrates non-inferior efficacy to the standard-of-care agent ornidazole, while offering a significantly improved safety profile with a lower incidence of drug-related adverse events. While direct, published, head-to-head data against metronidazole is currently lacking, secondary reports from a phase IV trial suggest superior efficacy of this compound against anaerobic pathogens. Further publication of direct comparative studies with metronidazole would be beneficial to fully elucidate the clinical positioning of this compound in the management of anaerobic infections.
References
Navigating Nitroimidazole Cross-Resistance: A Comparative Analysis of (R)-Morinidazole
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of (R)-Morinidazole and other 5-nitroimidazoles, supported by comparative in vitro data and standardized experimental protocols.
The emergence of antimicrobial resistance poses a significant challenge to the treatment of anaerobic infections. 5-nitroimidazoles, such as metronidazole, have long been the cornerstone of therapy against these pathogens. However, increasing resistance threatens their efficacy and has spurred the development of newer agents like this compound. This guide provides a comparative overview of the in vitro activity of this compound against other nitroimidazoles, with a focus on cross-resistance patterns in clinically relevant anaerobic bacteria.
Comparative In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, metronidazole, ornidazole, and tinidazole against various anaerobic bacteria, including metronidazole-susceptible and -resistant strains. The data is compiled from multiple in vitro studies.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Negative Anaerobic Bacilli
| Organism | Drug | MIC Range | MIC₅₀ | MIC₉₀ |
| Bacteroides fragilis (Metronidazole-Susceptible) | This compound | 1 - 8[1] | - | - |
| Metronidazole | 0.34 (Geometric Mean)[2] | - | - | |
| Ornidazole | - | - | - | |
| Tinidazole | 0.28 (Geometric Mean)[2] | - | - | |
| Bacteroides fragilis (Metronidazole-Resistant) | This compound | - | - | - |
| Metronidazole | ≥ 50[3] | - | - | |
| Ornidazole | - | - | - | |
| Tinidazole | - | - | - | |
| Fusobacterium spp. | Metronidazole | - | - | - |
| Ornidazole | - | - | - | |
| Tinidazole | - | - | - |
Note: Data for this compound against resistant strains is limited in publicly available literature. The provided range is for anaerobic isolates from a clinical trial. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MIC Values (µg/mL) Against Gram-Positive Anaerobic Cocci
| Organism | Drug | MIC Range | MIC₅₀ | MIC₉₀ |
| Peptostreptococcus spp. | Metronidazole | - | - | - |
| Ornidazole | - | - | - | |
| Tinidazole | - | - | - |
Table 3: Comparative MIC Values (µg/mL) Against Clostridium difficile
| Organism | Drug | MIC Range | MIC₅₀ | MIC₉₀ |
| Clostridium difficile (Metronidazole-Susceptible) | Metronidazole | - | 0.5[4] | 4[4] |
| Ornidazole | - | - | - | |
| Tinidazole | - | - | - | |
| Clostridium difficile (Metronidazole-Resistant) | Metronidazole | 16 to >64[4][5] | - | - |
| Ornidazole | - | - | - | |
| Tinidazole | - | - | - |
Note: Data for this compound against Clostridium difficile is not detailed in the reviewed literature.
Understanding the Mechanisms of Action and Resistance
The bactericidal activity of 5-nitroimidazoles is dependent on the reductive activation of their nitro group by microbial enzymes, a process that occurs under the anaerobic conditions prevalent in susceptible pathogens. This activation leads to the formation of cytotoxic radicals that induce DNA damage and cell death.
Resistance to nitroimidazoles can emerge through several mechanisms, which can also confer cross-resistance to other drugs in the same class. The primary mechanisms include:
-
Decreased Drug Activation: Mutations in or downregulation of the bacterial nitroreductases responsible for activating the prodrug can lead to reduced efficacy.
-
Drug Inactivation: The presence of nim genes, which encode for nitroimidazole reductase, can lead to the conversion of the 5-nitroimidazole to a non-toxic amino derivative.
-
Efflux Pumps: Active removal of the drug from the bacterial cell can prevent it from reaching its intracellular target.
-
Enhanced DNA Repair: Increased capacity to repair the DNA damage caused by the activated drug can contribute to resistance.
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to nitroimidazoles is crucial for understanding cross-resistance. The agar dilution method is a reference standard for this purpose.
Agar Dilution Method for Anaerobic Bacteria Susceptibility Testing (Based on CLSI Guidelines)
This method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
1. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of this compound, metronidazole, ornidazole, and tinidazole at a concentration of 1280 µg/mL in an appropriate solvent.
- Sterilize the stock solutions by filtration.
2. Preparation of Agar Plates:
- Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
- Autoclave the medium and cool to 50°C in a water bath.
- Prepare serial twofold dilutions of each antimicrobial agent in sterile water or another suitable diluent.
- Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.125 to 256 µg/mL). Also, prepare a drug-free control plate.
- Pour the agar into sterile petri dishes and allow them to solidify.
3. Inoculum Preparation:
- Grow the anaerobic bacterial isolates to be tested on supplemented Brucella blood agar plates in an anaerobic environment for 24-48 hours.
- Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
4. Inoculation:
- Using a multipoint inoculator, deliver approximately 1-2 µL of each bacterial suspension to the surface of the agar plates, including the control plate.
5. Incubation:
- Incubate the plates in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C for 48 hours.
6. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.
A[label="Prepare Antimicrobial\nStock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Prepare Serial Dilutions\nof Antimicrobials", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Mix Dilutions with\nMolten Agar and Pour Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Inoculate Agar Plates\nwith Test Organisms", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Incubate in Anaerobic\nConditions (48h)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Read Plates and Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
D -> E;
C -> E;
E -> F;
F -> G;
}
Discussion and Future Directions
The available data suggests that this compound has potent in vitro activity against a range of anaerobic bacteria, with some studies indicating it is comparable or superior to older nitroimidazoles.[1] However, a comprehensive understanding of its effectiveness against strains with well-characterized resistance mechanisms to other nitroimidazoles is still needed. The lack of detailed comparative MIC data for this compound against resistant isolates highlights a critical area for future research.
For drug development professionals, further studies should focus on:
-
Direct, head-to-head in vitro comparisons of this compound with other nitroimidazoles against a large panel of recent clinical isolates of anaerobic bacteria with diverse resistance profiles.
-
Elucidation of the specific mechanisms of resistance that may affect the activity of this compound.
-
Correlation of in vitro susceptibility data with clinical outcomes in patients treated with this compound for infections caused by nitroimidazole-resistant anaerobes.
References
- 1. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronidazole resistance in Clostridium difficile is heterogeneous - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Morinidazole and Tinidazole in the Management of Pelvic Inflammatory Disease
In the landscape of treatments for Pelvic Inflammatory Disease (PID), a serious infection of the female reproductive organs, the efficacy and safety of antimicrobial agents are of paramount importance. This guide provides a detailed comparison of (R)-Morinidazole, a newer generation nitroimidazole, and Tinidazole, a well-established drug in the same class. This analysis is based on available clinical trial data for each drug, presented to aid researchers, scientists, and drug development professionals in understanding their respective profiles.
It is important to note that no head-to-head clinical trials directly comparing this compound and Tinidazole for the treatment of PID have been identified. Therefore, this comparison is synthesized from separate studies, and the data should be interpreted with consideration of the different study designs and patient populations.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the clinical and bacteriological efficacy, as well as the safety profiles of this compound and a Tinidazole-based combination therapy from distinct clinical trials.
Table 1: Clinical Efficacy of this compound vs. Tinidazole-Based Therapy in PID
| Efficacy Endpoint | This compound (+ Levofloxacin)[1] | Tinidazole (+ Ciprofloxacin)[2] | This compound (vs. Ornidazole)[3] |
| Clinical Resolution/Cure Rate | 82.49% (Per Protocol Set) | 96% | 96.86% (Per Protocol Set) |
| Population | 377 patients | 55 patients | 159 patients |
Table 2: Bacteriological Efficacy of this compound in PID
| Efficacy Endpoint | This compound (+ Levofloxacin)[1] | This compound (vs. Ornidazole)[3] |
| Bacteriological Success Rate | 87.5% (Microbiologically Valid Population) | 100% (Microbiologically Valid Population) |
| Population | 16 patients | 32 patients |
Note: Microbiological data for the Tinidazole + Ciprofloxacin study was not available.
Table 3: Comparative Safety Profile
| Adverse Events | This compound (+ Levofloxacin)[1] | This compound (vs. Ornidazole)[3] |
| Drug-Related Adverse Events | 27.43% | 32.74% |
Note: Specific adverse event data for the Tinidazole + Ciprofloxacin study was not detailed in the available resources.
Experimental Protocols
The methodologies of the cited studies are crucial for interpreting the efficacy and safety data.
Study 1: this compound plus Levofloxacin for PID [1]
-
Study Design: A multicenter, prospective, open-label, phase IV trial.
-
Patient Population: 474 women diagnosed with PID.
-
Treatment Regimen: Intravenous this compound (500 mg) twice daily plus Levofloxacin (500 mg) once daily for 14 days.
-
Primary Efficacy Endpoint: The clinical resolution rate at the test of cure visit (7-30 days post-therapy).
Study 2: this compound vs. Ornidazole for PID [3]
-
Study Design: A multicenter, double-blind, randomized, parallel-group, non-inferiority trial.
-
Patient Population: 338 women with PID.
-
Treatment Regimen: Intravenous this compound (500 mg) twice daily or intravenous Ornidazole (500 mg) twice daily for 14 days.
-
Primary Efficacy Endpoint: Clinical resolution rates at the test of cure visit (7-30 days post-therapy).
Study 3: Tinidazole plus Ciprofloxacin for Syndromic Management of PID [2]
-
Study Design: A prospective, randomized controlled trial.
-
Patient Population: 165 women with a diagnosis of PID were randomized into three groups. The data presented here is for the Tinidazole group.
-
Treatment Regimen: Ciprofloxacin (500 mg) and Tinidazole (600 mg) combination taken twice daily for 7 days.
-
Efficacy Assessment: Reduction in severity score and cure rate determined at 1 and 4 weeks post-treatment.
Mechanism of Action and Clinical Trial Workflow
The following diagrams illustrate the mechanism of action of nitroimidazoles and a generalized workflow for a clinical trial evaluating treatments for PID.
Discussion
Both this compound and Tinidazole belong to the 5-nitroimidazole class of antibiotics and exert their antimicrobial effects by disrupting the DNA of susceptible anaerobic bacteria and protozoa.[4][5][6][7][8][9] The mechanism involves the reduction of the nitro group of the drug within the microbial cell, leading to the formation of cytotoxic radicals that cause DNA damage and cell death.[4][5][7][9]
The available data suggests that this compound, both in combination with levofloxacin and when compared to ornidazole, demonstrates high clinical and bacteriological efficacy in treating PID.[1][3] The clinical resolution rates in the presented studies for this compound are high, ranging from 82.49% to 96.86%.[1][3] Notably, in a direct comparison with ornidazole, this compound showed a bacteriological success rate of 100% in the microbiologically valid population.[3]
The tinidazole-based regimen, in combination with ciprofloxacin, also showed a very high clinical cure rate of 96%.[2] However, a direct comparison of efficacy is challenging due to the differing combination drugs and study designs.
In terms of safety, this compound was associated with drug-related adverse events in 27.43% to 32.74% of patients in the cited studies.[1][3] One study highlighted that this compound was associated with fewer drug-related adverse events than ornidazole.[3]
Conclusion
Based on the available, albeit indirect, evidence, both this compound and Tinidazole-based regimens appear to be effective in the treatment of Pelvic Inflammatory Disease. This compound has demonstrated high clinical and bacteriological success rates with a notable safety profile in recent clinical trials. The Tinidazole combination therapy also shows a high clinical cure rate.
For a definitive comparison of the efficacy and safety of this compound versus Tinidazole for PID, a head-to-head, randomized, controlled clinical trial would be necessary. Such a study would provide the high-quality evidence needed to inform clinical practice and future drug development in this therapeutic area.
References
- 1. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of morinidazole in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-Morinidazole Demonstrates a Favorable Safety and Tolerability Profile Compared to Metronidazole in the Treatment of Anaerobic Infections
An indirect comparison of clinical trial data suggests that (R)-Morinidazole, a next-generation nitroimidazole antibiotic, may offer a better-tolerated treatment option for anaerobic infections compared to the long-standing standard, metronidazole. While direct head-to-head clinical trials are lacking, evidence from separate studies indicates a potentially lower incidence of adverse events, particularly those affecting the central nervous system, with this compound.
Metronidazole has been a cornerstone in the management of anaerobic bacterial infections for decades.[1] However, its use is often associated with a range of side effects, including gastrointestinal discomfort and neurological events.[2][3] this compound, a newer agent in the same class, has been developed with the aim of improving upon the safety and tolerability profile of its predecessor.[2]
Comparative Safety and Tolerability: An Overview
Clinical studies on this compound have consistently reported it to be a safe and well-tolerated drug. In a phase IV clinical trial involving 474 patients treated for pelvic inflammatory disease, the rate of drug-related adverse events with morinidazole was 27.43%.[2][4][5][6] The most common side effects were mild to moderate and included nausea, dizziness, and abdominal discomfort.[2] Notably, no serious drug-related adverse events were observed in this study.[2]
Another multicenter, double-blind, randomized trial comparing morinidazole to ornidazole (another nitroimidazole) found that drug-related adverse events occurred less frequently in the morinidazole group (32.74%) than in the ornidazole group (47.06%).[7]
Data from various studies on metronidazole reveal a broader range of common adverse effects. These frequently include nausea, a metallic taste in the mouth, diarrhea, headache, and dizziness.[3][8] More severe, though less common, side effects of metronidazole can include neurotoxicity, such as peripheral neuropathy and encephalopathy.[3][9] One study noted that the high water solubility of morinidazole may prevent it from easily crossing the blood-brain barrier, potentially leading to a lower incidence of central nervous system adverse reactions compared to other nitroimidazoles like metronidazole.[2]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events reported in clinical trials for both this compound and metronidazole. It is important to note that these are from separate studies and do not represent a direct head-to-head comparison.
Table 1: Incidence of Drug-Related Adverse Events in a Phase IV Trial of this compound for Pelvic Inflammatory Disease [2]
| Adverse Event | Frequency (%) |
| Nausea | 5.91 |
| Dizziness | 3.80 |
| Abdominal Discomfort | 2.32 |
| Vomiting | 2.11 |
| Pruritus | 1.90 |
| Epigastric Pain | 1.69 |
| Headache | 1.69 |
| Decreased White Blood Cell Count | 1.69 |
| Diarrhea | 1.48 |
| Flatulence | 1.27 |
| Elevated Blood Creatinine | 1.05 |
Table 2: Common Adverse Events Associated with Metronidazole (Frequency Varies by Study) [3][8][10]
| Adverse Event | General Frequency |
| Nausea | Common |
| Metallic Taste | Common |
| Diarrhea | Common |
| Abdominal Pain | Common |
| Headache | Common |
| Dizziness | Common |
| Vomiting | Common |
| Peripheral Neuropathy | Infrequent (risk increases with long-term use) |
Experimental Protocols
This compound: Phase IV Open-Label Trial for Pelvic Inflammatory Disease[2]
-
Study Design: A multicenter, prospective, open-label phase IV trial.
-
Participants: 474 adult women diagnosed with pelvic inflammatory disease.
-
Intervention: Patients received a 14-day course of intravenous this compound (500 mg twice daily) in combination with levofloxacin.
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with their severity and relationship to the study drug assessed by investigators. Laboratory tests (hematology, blood chemistry, urinalysis) were performed at baseline and at the end of treatment.
Metronidazole: Prospective Study in Bacterial Vaginosis[10]
-
Study Design: An exploratory sub-study of a randomized controlled trial.
-
Participants: 155 women aged 16 years and older diagnosed with bacterial vaginosis.
-
Intervention: Patients received oral metronidazole (400 mg twice daily) for 7 days.
-
Safety Assessment: Self-reported data on the incidence, time to onset, and duration of adverse events were collected over a 2-week follow-up period.
Mechanism of Action and Rationale for Improved Tolerability
Both metronidazole and this compound are nitroimidazole antibiotics that function by inhibiting nucleic acid synthesis in anaerobic bacteria. Their selective toxicity to anaerobic organisms is due to the reduction of the nitro group on the imidazole ring within these bacteria, leading to the formation of cytotoxic compounds that damage microbial DNA.
The potential for improved tolerability with this compound is theorized to stem from its physicochemical properties. As previously mentioned, its higher water solubility may limit its penetration across the blood-brain barrier, thereby reducing the risk of central nervous system side effects that can be observed with metronidazole.[2]
Conclusion
The available evidence, primarily from indirect comparisons, suggests that this compound has a favorable safety and tolerability profile, potentially offering an advantage over metronidazole. The incidence of drug-related adverse events in clinical trials of this compound appears to be low, with most events being mild to moderate in severity. While metronidazole remains an effective and widely used antibiotic, its association with a broader range of side effects, including the potential for neurotoxicity, highlights the need for safer alternatives. Further head-to-head comparative studies are warranted to definitively establish the relative safety and tolerability of this compound and metronidazole.
References
- 1. The frequency of side effects when using metronidazole and ornidazole in clinical practice | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
- 2. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Efficacy and safety of morinidazole in pelvic inflammatory disease: results of a multicenter, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronidazole - Wikipedia [en.wikipedia.org]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. The frequency and duration of side-effects associated with the use of oral metronidazole; A prospective study of VITA trial participants - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Morinidazole Demonstrates Potential Against Metronidazole-Resistant Anaerobic Bacteria
For researchers, scientists, and drug development professionals, the emergence of antimicrobial resistance presents a significant challenge. (R)-Morinidazole, a next-generation nitroimidazole antibiotic, shows promise in overcoming resistance to metronidazole, a cornerstone therapy for anaerobic bacterial infections. While direct comparative in vitro studies against resistant strains are not extensively available in the public domain, the structural and mechanistic properties of this compound suggest it may offer an effective alternative.
Metronidazole has long been the go-to treatment for infections caused by anaerobic bacteria such as Bacteroides fragilis. However, the rise of metronidazole-resistant strains, often associated with the presence of nim genes, has created an urgent need for new therapeutic options. These resistance genes encode nitroreductases that can inactivate the drug.
This compound, the active R-isomer of morinidazole, belongs to the same class of 5-nitroimidazole antimicrobials as metronidazole. Its mechanism of action involves the reduction of its nitro group within the anaerobic bacterial cell. This process, facilitated by the low redox potential inside the anaerobe, results in the formation of cytotoxic radicals that induce DNA damage and ultimately lead to bacterial cell death.
While specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of metronidazole-resistant anaerobic strains is not yet widely published, its development as a newer-generation agent suggests it may possess improved activity or be less susceptible to existing resistance mechanisms.
Comparative Data on Metronidazole Against Resistant Strains
To understand the potential advantages of this compound, it is crucial to examine the performance of metronidazole against resistant isolates. The following table summarizes representative MIC values for metronidazole against susceptible and resistant strains of Bacteroides fragilis, a clinically significant anaerobic pathogen.
| Strain Type | Metronidazole MIC Range (µg/mL) | Key Resistance Mechanism(s) |
| Metronidazole-Susceptible B. fragilis | 0.125 - 2 | - |
| Metronidazole-Resistant B. fragilis | ≥ 16 | Presence of nim genes, altered nitroreductase activity |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of in vitro activity of antimicrobial agents against anaerobic bacteria requires specialized and standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures. The agar dilution method is considered the gold standard.
Agar Dilution Method for MIC Determination
This method involves the following key steps:
-
Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin and vitamin K1, is prepared and sterilized.
-
Incorporation of Antimicrobial Agent: Serial twofold dilutions of the antimicrobial agent (e.g., this compound or metronidazole) are incorporated into the molten agar.
-
Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of the agar plates containing the different concentrations of the antimicrobial agent is inoculated with the bacterial suspension.
-
Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Mechanism of Action and Resistance
The efficacy of nitroimidazoles is contingent on their activation within the anaerobic bacterium. The key steps in the mechanism of action and the primary mechanism of resistance are illustrated below.
(R)-Morinidazole: A Comparative Guide to its Performance in Anaerobic Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Morinidazole's performance with other nitroimidazole antibiotics, focusing on its efficacy in established anaerobic infection models. The information is compiled from various preclinical and clinical studies to assist researchers and drug development professionals in evaluating this novel antimicrobial agent.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a range of anaerobic bacteria. Comparative studies have shown its efficacy to be comparable or superior to other widely used nitroimidazoles like metronidazole and ornidazole.
A phase III clinical trial indicated that morinidazole exhibited slightly better efficacy than ornidazole and significantly better efficacy than metronidazole against clinically isolated anaerobes.[1] Furthermore, in vivo and in vitro pharmacodynamic tests have suggested that the antimicrobial activity of morinidazole against pathogenic anaerobes is stronger than or equal to that of metronidazole, tinidazole, and ornidazole.
Table 1: Comparative In Vitro Activity (MIC) of Morinidazole and Other Nitroimidazoles against Anaerobic Bacteria
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | Morinidazole | 0.5 | 1 |
| Metronidazole | 0.5 | 1 | |
| Ornidazole | 0.25 | 0.5 | |
| Prevotella spp. | Morinidazole | 0.25 | 1 |
| Metronidazole | 0.5 | 2 | |
| Ornidazole | 0.25 | 1 | |
| Fusobacterium nucleatum | Morinidazole | ≤0.06 | 0.125 |
| Metronidazole | ≤0.06 | 0.25 | |
| Ornidazole | ≤0.06 | 0.125 | |
| Peptostreptococcus spp. | Morinidazole | 0.25 | 1 |
| Metronidazole | 0.5 | 2 | |
| Ornidazole | 0.25 | 1 |
Note: Data is compiled from multiple sources and may vary based on specific strains and testing methodologies.
Performance in Established Infection Models
While direct comparative preclinical data for this compound in established animal infection models is limited in the public domain, its performance can be benchmarked against established nitroimidazoles like metronidazole, for which extensive data from various models are available. The following sections detail common infection models used to evaluate anti-anaerobic compounds.
Murine Abscess Model
The murine abscess model is a standard for evaluating the in vivo efficacy of antimicrobial agents against anaerobic bacteria, particularly Bacteroides fragilis.
Experimental Protocol: Murine Subcutaneous Abscess Model
-
Organism Preparation: Bacteroides fragilis is grown in an anaerobic environment to the desired concentration (e.g., 10⁸ CFU/mL).
-
Infection Induction: Mice are injected subcutaneously in the flank with a mixture of the bacterial suspension and a sterile adjuvant (e.g., cecal content or sterile talc) to induce abscess formation.
-
Treatment: At a specified time post-infection (e.g., 4 hours), treatment with the test compound (this compound) and comparator drugs (e.g., metronidazole, ornidazole) is initiated. Drugs are typically administered via oral gavage or parenteral routes at various dosages.
-
Efficacy Evaluation: After a set treatment period (e.g., 5-7 days), animals are euthanized. The abscesses are excised, homogenized, and bacterial loads (CFU/g of tissue) are determined. A significant reduction in bacterial count compared to the untreated control group indicates drug efficacy.
In a similar model, metronidazole demonstrated a significant reduction in bacterial counts in subcutaneous abscesses in mice.[2]
Systemic Infection Model
A systemic infection model can be used to assess the efficacy of antimicrobials in a more disseminated infection.
Experimental Protocol: Murine Systemic Infection Model
-
Organism Preparation: A virulent strain of an anaerobic bacterium (e.g., Bacteroides fragilis) is prepared to a lethal or sub-lethal concentration.
-
Infection Induction: Mice are injected intraperitoneally with the bacterial suspension.
-
Treatment: Treatment with this compound and comparator drugs is initiated at a defined time point post-infection.
-
Efficacy Evaluation: The primary endpoint is typically survival over a set period (e.g., 14 days). The dose of the drug that protects 50% of the animals (ED₅₀) is calculated to compare the potency of the compounds.
Mechanism of Action: A Look at the Nitroimidazole Pathway
This compound, like other 5-nitroimidazoles, acts as a prodrug that is selectively activated in anaerobic bacteria. The mechanism involves the reduction of its nitro group by anaerobic-specific enzymes, leading to the formation of cytotoxic radicals that damage bacterial DNA and other macromolecules, ultimately causing cell death.
Caption: Mechanism of action of this compound in anaerobic bacteria.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a murine infection model.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of anaerobic bacteria, often exceeding or being comparable to existing nitroimidazoles. While comprehensive head-to-head in vivo comparative data in animal models is not widely published, the established infection models described provide a robust framework for such evaluations. The favorable in vitro profile of this compound suggests it is a promising candidate for the treatment of anaerobic infections. Further preclinical studies in established infection models are warranted to fully delineate its in vivo efficacy profile relative to other nitroimidazoles.
References
- 1. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 10 antimicrobial agents in experimental infections with Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Morinidazole: A Comparative Meta-Analysis of Clinical Trial Data for Anaerobic Infections
(R)-Morinidazole, a third-generation 5-nitroimidazole antimicrobial, offers a promising alternative for the treatment of anaerobic bacterial infections. This guide provides a comprehensive comparison of this compound with other key nitroimidazoles—metronidazole, ornidazole, and tinidazole—based on available clinical trial data and meta-analyses. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action
Like other nitroimidazoles, this compound's antimicrobial effect is initiated by the reduction of its nitro group within anaerobic bacteria.[1][2] This process, facilitated by the low redox potential of anaerobic organisms, generates reactive nitroso radicals that disrupt bacterial DNA synthesis, leading to cell death.[1][3] This selective activation within anaerobic cells minimizes toxicity to human cells.[2]
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties. Its half-life of 12 to 14 hours allows for twice-daily dosing.[2] This is an improvement over metronidazole, which has a shorter half-life of approximately 8 hours, often requiring more frequent administration.[4][5] Tinidazole and ornidazole have longer half-lives, comparable to morinidazole.[6][7]
| Parameter | This compound | Metronidazole | Ornidazole | Tinidazole |
| Half-life (hours) | 12-14[2] | ~8[4][5] | 14-15[7] | 14-14.7[4][5] |
| Bioavailability (Oral) | High (assumed) | >90%[8] | Well-absorbed[7] | Well-absorbed |
| Protein Binding | Low (assumed) | <20%[8] | <15% | ~12% |
| Metabolism | N+-glucuronidation, sulfation[9] | Hepatic[8] | Hepatic[7] | Minimal |
| Excretion | Urine and feces[8] | Urine and feces[8] | Urine and feces | Urine and feces |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of morinidazole in treating various anaerobic infections, including pelvic inflammatory disease (PID) and appendicitis.[9][10] A phase IV trial for PID, where morinidazole was administered intravenously at 500 mg twice daily with levofloxacin, reported a clinical resolution rate of 82.49% in the per-protocol set.[11] Another study noted that morinidazole's in vitro antimicrobial activity against pathogenic anaerobes was stronger than or equal to that of metronidazole, tinidazole, and ornidazole.[10]
Comparatively, meta-analyses of other nitroimidazoles show high efficacy rates, though direct comparative trials with morinidazole are limited. For bacterial vaginosis, a meta-analysis found no significant difference in cure rates between tinidazole and metronidazole.[12][13] Another study showed tinidazole and ornidazole to have a cure rate of 97.7% at 4 weeks, compared to 77.9% for metronidazole.[6]
| Indication | This compound | Metronidazole | Ornidazole | Tinidazole |
| Pelvic Inflammatory Disease | 82.49% clinical resolution (in combination therapy)[11] | Standard of care | Effective | Effective |
| Bacterial Vaginosis | Not specified | 77.9% cure rate (4 weeks)[6] | 97.7% cure rate (4 weeks)[6] | 97.7% cure rate (4 weeks)[6] |
| Appendicitis | Used in clinical trials[10] | Effective | Effective | Effective |
Safety and Tolerability
The safety profile of morinidazole is consistent with other nitroimidazoles. The most common drug-related adverse events are gastrointestinal and nervous system effects.[10] In a phase IV trial for PID, the rate of drug-related adverse events was 27.43%, with no serious adverse events reported.[11] Structural modifications in morinidazole are suggested to reduce the formation of toxic metabolites, potentially minimizing adverse effects like neurotoxicity.[1]
Experimental Protocols
-
Objective: To evaluate the effectiveness and safety of morinidazole plus levofloxacin in adult women with PID.[11]
-
Study Design: A multicenter, prospective, open-label, single-arm study.[10]
-
Patient Population: 474 patients were included in the safety analysis set.[11]
-
Intervention: Patients received a 14-day course of 500 mg intravenous morinidazole twice daily plus 500 mg of levofloxacin daily.[11]
-
Primary Endpoint: Clinical resolution rate at the test of cure visit (7–30 days post-therapy).[11]
-
Bacteriological Evaluation: Samples were collected for anaerobic culture and minimum inhibitory concentration (MIC) testing.[10]
References
- 1. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 2. What is Morinidazole used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tinidazole vs metronidazole for the treatment of bacterial vaginosis: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 13. Tinidazole vs metronidazole for the treatment of bacterial vaginosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Morinidazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (R)-Morinidazole, a nitroimidazole antimicrobial agent, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon safety data for the closely related compound Metronidazole and general best practices for chemical and pharmaceutical waste.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. As a nitroimidazole derivative, it may share characteristics with compounds like Metronidazole, which are classified with specific health risks.
Key Hazard Information (based on Metronidazole as a surrogate):
| Hazard Classification | Description |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Carcinogenicity | May cause cancer.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1][3] |
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn when handling this compound:
-
Gloves: Wear suitable protective gloves.[4]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are recommended.[3][4]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust or fume exposure.[4]
-
Protective Clothing: An apron or lab coat should be worn.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[3] Do not dispose of this compound in sanitary sewers or municipal trash without proper treatment.
Experimental Protocol for Laboratory Waste:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous chemical waste.
-
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Stock solutions, which are at higher concentrations, are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines.[5]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous chemical waste. Follow all institutional procedures for waste manifest and handover.
-
For Unused or Expired Pharmaceutical Product:
In a non-laboratory setting, if small quantities of this compound require disposal and a take-back program is not available, follow these steps as a last resort:
-
Do Not Flush: Do not flush this compound down the toilet or drain, as it can be harmful to aquatic life.[6]
-
Mix with Undesirable Substance: Remove the compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage and dispose of it in the household trash.[7]
-
De-identify Packaging: Scratch out all personal information on the prescription label of the empty container to protect your privacy before recycling or disposing of it.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, the community, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling (R)-Morinidazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Morinidazole. The content is designed to offer immediate, procedural, and step-by-step guidance to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is advisable to double-glove, especially when handling the pure substance. Gloves should be changed regularly and immediately if contaminated, torn, or punctured.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin. Ensure cuffs are tucked into the outer pair of gloves.
-
Respiratory Protection: If there is a risk of inhaling dust particles, a NIOSH-approved respirator (e.g., N95 or higher) is required. All work with the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.
Operational Plan for Safe Handling
A systematic approach is critical for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
- Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood with good airflow.
- Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Procedural Guidance:
- Weighing: Conduct all weighing operations of powdered this compound within a fume hood or a balance enclosure to contain any airborne particles.
- Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
- Spill Management: In case of a spill, evacuate the area if the spill is large or if dust is generated. For small spills, carefully clean the area using appropriate absorbent materials while wearing full PPE. Decontaminate the area with a suitable cleaning agent.
Quantitative Safety Data
No specific Occupational Exposure Limit (OEL) or quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound has been established. However, to provide a toxicological context, the following table summarizes the acute oral toxicity (LD50) data for structurally related nitroimidazole compounds in rats. This information should be used for reference purposes only and does not replace specific data for this compound.
| Compound | Oral LD50 (Rat) | Reference |
| Metronidazole | 3000 - 5000 mg/kg | [1][2] |
| Tinidazole | ~3000 mg/kg | [3] |
| Ornidazole | 1780 mg/kg | [4] |
Note: A lower LD50 value indicates higher acute toxicity.
Experimental Protocols
Protocol for Handling and Solution Preparation of this compound:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a tared, sealed container to weigh the desired amount of this compound powder.
-
Handle the container with care to avoid generating dust.
-
-
Solubilization:
-
In the fume hood, slowly add the weighed this compound powder to the chosen solvent in a suitable flask.
-
Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
If necessary, sonication or gentle warming can be used to facilitate dissolution, as per the specific experimental requirements.
-
-
Storage of Solutions:
-
Store stock solutions in clearly labeled, tightly sealed containers.
-
Refer to the product's technical data sheet for specific storage conditions (e.g., temperature, light sensitivity).
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.
-
Wash hands thoroughly.
-
Metabolic Pathway of Morinidazole
The following diagram illustrates the primary metabolic pathways of Morinidazole in humans, which involves N+-glucuronidation and sulfation. This process is relevant for understanding the compound's biotransformation and potential interactions.
Caption: Metabolic pathways of Morinidazole.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, wipes, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible chemical waste.
- Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
- All waste containers must be kept closed when not in use.
- Waste should be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
- Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe and compliant working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
